molecular formula C10H14N2 B1299547 4-(Piperidin-4-yl)pyridine CAS No. 581-45-3

4-(Piperidin-4-yl)pyridine

Numéro de catalogue: B1299547
Numéro CAS: 581-45-3
Poids moléculaire: 162.23 g/mol
Clé InChI: RGBWBVGQZFJTEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Piperidin-4-yl)pyridine (CAS 581-45-3) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features both a pyridine and a piperidine ring, making it a valuable precursor for synthesizing a wide range of pharmacologically active molecules. Piperidine derivatives are crucial synthetic fragments present in more than twenty classes of pharmaceuticals, underscoring their importance in the pharmaceutical industry . Recent research has demonstrated the specific application of this compound as a key starting material in the strategic design of novel anti-tubercular agents. Scientific studies have detailed its use in synthesizing novel quaternary pyridinium salts and indolizine derivatives, which have shown promising activity against the H37Rv strain of Mycobacterium tuberculosis in in vitro screenings . The compound serves as a critical scaffold for developing new treatments, particularly for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, addressing an urgent global health challenge . The molecular structure of this compound allows for further functionalization, enabling researchers to optimize the pharmacological profile of resulting derivatives. The piperidine moiety is a common feature in many natural and synthetic bioactive compounds, contributing to membrane permeability and interaction with biological targets . This product is intended for research purposes as a chemical intermediate. It is supplied with a minimum purity of 95% . Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBWBVGQZFJTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360731
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-45-3
Record name 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Piperidyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Piperidin-4-yl)pyridine, a significant heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in a clear, tabular format to facilitate comparison and analysis.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the proton framework of a molecule.[1] The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each proton.[2] The following table presents illustrative ¹H NMR data for this compound, based on typical values for similar piperidine and pyridine structures.

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HPyridine H-2, H-6
~7.2Doublet2HPyridine H-3, H-5
~3.2Multiplet2HPiperidine H-2, H-6 (axial)
~2.8Multiplet2HPiperidine H-2, H-6 (equatorial)
~2.6Multiplet1HPiperidine H-4
~1.8Multiplet2HPiperidine H-3, H-5 (axial)
~1.6Multiplet2HPiperidine H-3, H-5 (equatorial)
~1.5Broad Singlet1HN-H (Piperidine)

Disclaimer: The data presented above are illustrative and based on typical chemical shifts for similar piperidine and pyridine structures due to the absence of a publicly available experimental spectrum for this compound.

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[1] Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is generally not observed.[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
150.1Pyridine C-4
149.8Pyridine C-2, C-6
123.9Pyridine C-3, C-5
46.2Piperidine C-2, C-6
44.3Piperidine C-4
33.1Piperidine C-3, C-5

Solvent: CDCl₃. Reference: SpectraBase Compound ID KALP1PZbU3q.[3]

1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides information about the molecular weight and elemental composition of a compound.[5]

Table 3: Mass Spectrometry Data for this compound

m/zIonIonization Mode
163.12[M+H]⁺Electrospray Ionization (ESI)

Molecular Formula: C₁₀H₁₄N₂. Exact Mass: 162.1157.

1.4. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6] It is particularly useful for identifying functional groups.[7]

Table 4: Illustrative IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Piperidine)
~3050-3000MediumC-H Stretch (Aromatic)
~2950-2850StrongC-H Stretch (Aliphatic)
~1600, 1500StrongC=C and C=N Stretch (Pyridine ring)
~1450MediumC-H Bend (Aliphatic)
~820StrongC-H Bend (p-disubstituted aromatic)

Disclaimer: The data presented above are illustrative and based on typical IR absorption frequencies for similar piperidine and pyridine structures.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9]

    • Filter the solution into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.[9]

  • Instrumentation :

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

    • Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

2.2. Mass Spectrometry (MS)

This protocol describes a general method for obtaining a mass spectrum using electrospray ionization.

  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water.[9]

    • Ensure the sample is free of non-volatile salts and buffers.

  • Instrumentation :

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).[9]

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 100-500).

  • Data Analysis :

    • Identify the peak corresponding to the molecular ion [M+H]⁺.

    • Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) is performed.

2.3. Infrared (IR) Spectroscopy

This protocol details the attenuated total reflectance (ATR) method for solid samples.

  • Sample Preparation :

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation :

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis :

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Analysis and Structural Elucidation Workflow

The following diagrams illustrate the logical flow of spectroscopic data analysis for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample Sample NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

Structure_Elucidation_Logic H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR (Number of Signals, Chemical Shift) Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton MS Mass Spectrometry (Molecular Weight, Formula) Molecular_Formula Molecular Formula MS->Molecular_Formula IR IR Spectroscopy (Functional Groups) Functional_Groups Presence of N-H, C=C, C=N IR->Functional_Groups Proposed_Structure Proposed Structure of This compound Proton_Environment->Proposed_Structure Carbon_Skeleton->Proposed_Structure Molecular_Formula->Proposed_Structure Functional_Groups->Proposed_Structure

Caption: Logical relationships in structure elucidation.

References

Technical Guide: Spectroscopic Analysis of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-(Piperidin-4-yl)pyridine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical entity in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are critical for a comprehensive structural assignment.

¹H NMR Spectroscopy

While a publicly available experimental spectrum is not readily accessible, the expected ¹H NMR chemical shifts can be predicted based on the analysis of the pyridine and piperidine ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Pyridine H-2, H-6~8.5d2H
Pyridine H-3, H-5~7.3d2H
Piperidine H-4~2.8-3.0m1H
Piperidine H-2, H-6 (eq)~3.1-3.3m2H
Piperidine H-2, H-6 (ax)~2.6-2.8m2H
Piperidine H-3, H-5 (eq)~1.8-2.0m2H
Piperidine H-3, H-5 (ax)~1.6-1.8m2H
Piperidine N-HVariablebr s1H

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) ppm
Pyridine C-4~155
Pyridine C-2, C-6~150
Pyridine C-3, C-5~121
Piperidine C-4~45
Piperidine C-2, C-6~43
Piperidine C-3, C-5~32

Source: Predicted data from NP-MRD (NP0000084).[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The compound has a molecular formula of C₁₀H₁₄N₂ and a monoisotopic mass of 162.1157 g/mol .

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
Monoisotopic Mass162.1157 g/mol
Predicted [M+H]⁺163.1230

Experimental Protocols

The following are general protocols for acquiring NMR and MS data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Approximately 12-15 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width : Approximately 0-200 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Ionization Mode : Positive ESI is typically suitable for this compound to observe the protonated molecule [M+H]⁺.

    • Mass Range : Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

    • Infusion : The sample can be introduced by direct infusion or via liquid chromatography (LC-MS).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (5-10 mg in deuterated solvent) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Structural Elucidation (Chemical Shifts, Coupling) nmr_proc->nmr_analysis final_report Comprehensive Characterization Report nmr_analysis->final_report ms_prep Sample Preparation (1-10 µg/mL in suitable solvent) ms_acq Data Acquisition (ESI-MS) ms_prep->ms_acq ms_proc Data Processing (Peak Identification) ms_acq->ms_proc ms_analysis Molecular Weight Confirmation (m/z of [M+H]⁺) ms_proc->ms_analysis ms_analysis->final_report compound This compound Sample compound->nmr_prep compound->ms_prep

Workflow for NMR and MS analysis.

References

An In-depth Technical Guide to 4-(Piperidin-4-yl)pyridine: Synthesis, Physicochemical Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to numerous biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance. While a definitive crystal structure is not publicly available, this document offers a detailed, representative experimental protocol for its synthesis via catalytic hydrogenation. Furthermore, based on the known activities of structurally related compounds, a potential mechanism of action involving the PI3K/Akt signaling pathway is proposed and illustrated. This whitepaper aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around the piperidinyl-pyridine scaffold.

Physicochemical Properties

Quantitative crystallographic data for this compound is not currently available in public databases. However, a summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂-
Molecular Weight 162.23 g/mol -
CAS Number 581-45-3-
Appearance Solid-
InChI Key RGBWBVGQZFJTEO-UHFFFAOYSA-N-

Experimental Protocols

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a pyridine precursor. The following protocol is a representative method.

Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by the reduction of 4-(Pyridin-4-yl)pyridine.

Materials:

  • 4-(Pyridin-4-yl)pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-(Pyridin-4-yl)pyridine in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of PtO₂ or Pd/C to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-70 bar). The reaction mixture is then stirred vigorously at a set temperature (e.g., 60-80 °C) for a specified duration (e.g., 12-24 hours), or until hydrogen uptake ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered to remove the catalyst.

  • Isolation and Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product as a crystalline solid.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-(Pyridin-4-yl)pyridine dissolve Dissolve in Solvent (e.g., Acetic Acid) start->dissolve add_catalyst Add Catalyst (e.g., PtO₂) dissolve->add_catalyst hydrogenation Catalytic Hydrogenation (H₂, High Pressure) add_catalyst->hydrogenation filter_catalyst Filter to Remove Catalyst hydrogenation->filter_catalyst Reaction Complete concentrate Concentrate Filtrate filter_catalyst->concentrate basify Basify with NaHCO₃ concentrate->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry crystallize Recrystallize dry->crystallize end_product End Product: This compound crystallize->end_product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation active_Akt Active Akt Akt->active_Akt mTORC2 mTORC2 mTORC2->Akt Phosphorylation cell_outcomes Cell Proliferation, Survival, Growth active_Akt->cell_outcomes Promotes molecule This compound (Hypothetical Inhibitor) molecule->PI3K Inhibition

Biological activity of 4-(Piperidin-4-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 4-(Piperidin-4-yl)pyridine Derivatives

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This heterocyclic framework, which combines a pyridine ring with a piperidine ring, offers a unique three-dimensional structure and versatile chemical handles for modification. Its presence in a wide array of therapeutic agents highlights its importance in drug design and development. Derivatives of this core structure have been investigated for a multitude of pharmacological applications, demonstrating activities that span from anticancer and neuroprotective to antiviral and antimicrobial. This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

The this compound moiety is a key component in several classes of potent anticancer agents. These compounds primarily exert their effects through the inhibition of crucial enzymes involved in cancer progression and by inducing apoptosis in cancer cells.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression by demethylating histone H3 on lysine 4 (H3K4). Its overexpression is linked to various cancers, making it an attractive therapeutic target. A series of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have been identified as potent LSD1 inhibitors.[1]

Quantitative Data: LSD1 Inhibition and Selectivity

The inhibitory activity (Ki) of these derivatives against LSD1 and their selectivity against the related enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) are summarized below. High selectivity is crucial to minimize off-target effects.

CompoundLSD1 Kᵢ (nM)MAO-A Kᵢ (µM)MAO-B Kᵢ (µM)Selectivity (LSD1 vs MAO-A)Selectivity (LSD1 vs MAO-B)
5 2300>5018.7>22x~8x
16 31>509.7>1613x~313x
17 29>5011.2>1724x~386x
22 46>50>50>1087x>1087x
Data sourced from reference[1]

Quantitative Data: Antiproliferative Activity

The most potent LSD1 inhibitors demonstrated significant inhibition of cell proliferation in various leukemia and solid tumor cell lines, with minimal effects on normal cells.

CompoundCell LineEC₅₀ (nM)
17 MV4-11 (Leukemia)280
17 MOLM-13 (Leukemia)320
17 LNCaP (Prostate Cancer)1100
Data sourced from reference[1]
Antileukemic Activity

Other derivatives, such as (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone compounds, have shown promising antiproliferative activity against human leukemia cell lines.[2]

Quantitative Data: Antileukemic Activity

CompoundK562 IC₅₀ (µM)Reh IC₅₀ (µM)
3a 8.210.5
3d 12.415.2
3e 11.813.6
Data represents the concentration required to inhibit 50% of cell growth.[2]

The general workflow for identifying and characterizing such anticancer compounds often follows a standardized path from initial screening to in-depth mechanistic studies.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization synthesis Compound Synthesis screen Primary Screen (e.g., LSD1 Inhibition) synthesis->screen synthesis->screen Library of Derivatives cell_prolif Cell Proliferation Assay (e.g., MTT, CCK-8) screen->cell_prolif screen->cell_prolif Active Hits sar SAR Analysis cell_prolif->sar cell_prolif->sar IC50/EC50 Data apoptosis Apoptosis Assays (LDH, DNA Fragmentation) cell_prolif->apoptosis cell_cycle Cell Cycle Analysis cell_prolif->cell_cycle selectivity Selectivity Profiling (vs. MAO-A/B) sar->selectivity lead_opt Lead Compound Optimization sar->lead_opt kinetics Enzyme Kinetics selectivity->kinetics kinetics->lead_opt apoptosis->lead_opt cell_cycle->lead_opt in_vivo In Vivo Studies (Xenograft Models) lead_opt->in_vivo

Workflow for Anticancer Drug Discovery.

Neuroprotective Activity: CH24H Inhibition

Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme, is responsible for metabolizing cholesterol into 24S-hydroxycholesterol (24HC), a key regulator of cholesterol homeostasis in the brain. Inhibition of CH24H is a promising therapeutic strategy for neurodegenerative diseases. Structure-based drug design has led to the discovery of potent 3-substituted-4-phenylpyridine derivatives as CH24H inhibitors.[3]

Quantitative Data: CH24H Inhibition

CompoundHuman CH24H IC₅₀ (nM)
3 (piperidin-4-yl)950
4 (piperazinyl)52
5 (phenyl)74
6 (piperidin-1-yl)8.1
17 (4-methyl-1-pyrazolyl)8.5
Data sourced from reference[3]

The discovery of these potent inhibitors was guided by a structure-based drug design approach, which leverages the 3D structure of the target enzyme to design molecules that bind with high affinity and selectivity.

G start Initial Hits (e.g., Soticlestat) xray X-ray Crystallography of Target-Ligand Complex start->xray design Structure-Based Design (Identify Key Interactions) xray->design Binding Mode Info synthesis Synthesis of Pyridine Derivatives design->synthesis assay CH24H Enzyme Assay synthesis->assay New Compounds sar Analyze SAR (Focus on LLE) assay->sar IC50 Values sar->design Feedback Loop optimization Lead Optimization sar->optimization candidate Preclinical Candidate (Compound 17) optimization->candidate

Structure-Based Drug Design Cycle.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function. A novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed as potent NNRTIs.[4]

Quantitative Data: Anti-HIV-1 Activity

These compounds displayed potent activity against wild-type HIV-1 replication in cell culture and direct inhibition of the reverse transcriptase enzyme.

CompoundAnti-HIV-1 Activity (MT-4 cells) EC₅₀ (nM)Reverse Transcriptase Inhibition IC₅₀ (µM)
Nevirapine 2108.4
Selected Derivative 1 5.51.2
Selected Derivative 2 3.10.9
Most compounds in the series showed significantly improved activity compared to earlier hybrids.[4]

The mechanism involves the non-competitive inhibition of the viral enzyme, which is a critical step in the HIV replication cycle.

G hiv HIV-1 Virion host Host Cell (e.g., T-Cell) hiv->host Enters rna Viral RNA host->rna Releases rt Reverse Transcriptase (RT) dna Viral DNA rna->dna Reverse Transcription integration Integration into Host Genome dna->integration replication Viral Replication integration->replication nnrti This compound Derivative (NNRTI) nnrti->rt Binds to Allosteric Site

Mechanism of HIV-1 RT Inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of this compound derivatives.

LSD1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LSD1.

  • Principle: A horseradish peroxidase (HRP)-coupled assay is commonly used. LSD1 demethylates its substrate, producing hydrogen peroxide (H₂O₂). HRP then uses H₂O₂ to oxidize a fluorogenic or colorimetric substrate (e.g., Amplex Red), and the resulting signal is measured.

  • Procedure:

    • Recombinant human LSD1 is incubated with the test compound at various concentrations in an assay buffer.

    • A dimethylated H3K4 peptide substrate is added to initiate the reaction.

    • HRP and Amplex Red are added to the mixture.

    • The reaction is incubated at room temperature, protected from light.

    • Fluorescence is measured using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Cell Proliferation Assay (CCK-8/MTT)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: Viable cells reduce a tetrazolium salt (like WST-8 in CCK-8 or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • The CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

    • IC₅₀/EC₅₀ values are determined from the dose-response curves.[2]

Anti-HIV-1 Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

  • Principle: The assay measures the ability of a compound to protect cells from the cytopathic effects of the virus. Cell viability is typically measured using the MTT method.

  • Procedure:

    • MT-4 cells are infected with a standard strain of HIV-1.

    • The infected cells are incubated with serial dilutions of the test compound.

    • After incubation (e.g., 5 days), the viability of the cells is assessed using the MTT assay.

    • The effective concentration (EC₅₀) is calculated as the concentration that achieves 50% protection of cells from the virus-induced cytopathic effect.[4]

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity against a range of important biological targets in oncology, neurodegeneration, and virology. The consistent emergence of this core in successful drug discovery campaigns underscores its favorable pharmacological properties. Future research will likely continue to explore modifications of this scaffold to optimize potency, selectivity, and pharmacokinetic profiles, further expanding its therapeutic potential.

References

The 4-(Piperidin-4-yl)pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)pyridine core is a highly valued scaffold in medicinal chemistry, recognized for its versatile binding capabilities and favorable physicochemical properties. This heterocyclic structure, which links a piperidine ring to a pyridine ring at their respective 4-positions, serves as a cornerstone for the design of a diverse array of therapeutic agents. Its conformational flexibility allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the this compound scaffold, detailing its application in the development of potent and selective inhibitors and ligands, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

I. The this compound Scaffold: A Versatile Pharmacophore

The piperidine moiety is a ubiquitous feature in many approved drugs, prized for its ability to influence solubility, lipophilicity, and metabolic stability.[1] When coupled with a pyridine ring, the resulting this compound scaffold offers a unique combination of a basic nitrogen center in the piperidine ring and the aromatic, electron-deficient nature of the pyridine ring. This duality allows for a variety of non-covalent interactions with protein targets, including hydrogen bonding, salt bridges, and pi-stacking interactions.

The versatility of this scaffold is further enhanced by the numerous points for chemical modification on both the piperidine and pyridine rings. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.

II. Therapeutic Applications and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant activity against a range of important therapeutic targets. The following sections summarize the quantitative data for several key target classes.

Enzyme Inhibitors

The this compound scaffold has been successfully employed in the design of potent enzyme inhibitors, particularly for kinases and epigenetic targets.

LSD1 is a key epigenetic regulator and a promising target in oncology. Several 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent LSD1 inhibitors.

CompoundTargetKi (μM)Selectivity vs. MAO-ASelectivity vs. MAO-B
5 LSD12.3>21.78.1
16 LSD10.029>1724334
17 LSD10.038>1316505
22 LSD10.046>1087>1087

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors. The Ki values for MAO-A and MAO-B for compounds 5, 16, and 17 were >50 µM and 18.7 µM, 9.7 µM, and 19.2 µM, respectively.

The scaffold is also prevalent in the development of inhibitors for various protein kinases involved in cell signaling and proliferation.

CompoundTarget KinaseIC50 (µM)
1 CDK2/cyclin A20.57
4 CDK2/cyclin A20.24
8 CDK2/cyclin A20.65
11 CDK2/cyclin A20.50
14 CDK2/cyclin A20.93
Roscovitine (Ref.) CDK2/cyclin A20.39
9 PIM-10.0204
Staurosporine (Ref.) PIM-10.0167
8e VEGFR-23.93
8n VEGFR-2-
Sorafenib (Ref.) VEGFR-20.09

CDK2/cyclin A2 data from a study on new pyridine, pyrazoloyridine, and furopyridine derivatives.[2] PIM-1 data from a study on novel pyridine and pyrazolyl pyridine conjugates.[3] VEGFR-2 data from a study on pyridine-urea derivatives.[4]

G-Protein Coupled Receptor (GPCR) Ligands

The this compound scaffold is a key component in ligands targeting GPCRs, which are involved in a vast number of physiological processes.

Derivatives of this compound have shown high affinity and selectivity for sigma receptors, which are implicated in a variety of central nervous system disorders.

CompoundTarget ReceptorKi (nM)Selectivity (σ1/σ2)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ10.9696
5 σ11.45290
NE-100 (Ref.) σ12.00-
PB28 (Ref.) σ11.87-

Data on 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine from a study on novel 4,4-disubstituted piperidine-based derivatives.[5] Data on compound 5 from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles.[6]

A series of novel analogues incorporating a pyridine moiety have demonstrated high affinity for the dopamine D3 receptor, a target for neuropsychiatric disorders.

CompoundTarget ReceptorKi (nM)D2/D3 Selectivity
29 hD30.7133
NGB 2904 (Ref.) hD32.056

Data from a study on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogues.

III. Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

LSD1 and Histone Demethylation

Lysine-Specific Demethylase 1 (LSD1) plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). LSD1 is often part of larger protein complexes, such as the CoREST and NuRD complexes, which enhance its activity and specificity. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST LSD1->CoREST HDAC HDAC1/2 LSD1->HDAC H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Gene_Activation Gene Activation LSD1->Gene_Activation Context-dependent CoREST->HDAC Histone Histone H3 Inhibitor This compound Inhibitor Inhibitor->LSD1 Inhibits H3K4me1 H3K4me1 H3K4me2->H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression

LSD1-mediated histone demethylation pathway.
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to a receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates Inhibitor This compound Inhibitor Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->Receptor Binds

The JAK-STAT signaling cascade.
CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling pathways. These pathways are involved in cell trafficking, proliferation, and survival. The CXCR4/CXCL12 axis is a key player in cancer metastasis and HIV entry into cells.

CXCR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Gene_Transcription Gene Transcription Akt->Gene_Transcription IP3_DAG IP3/DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Gene_Transcription ERK->Gene_Transcription Ligand CXCL12 Ligand->CXCR4 Binds Antagonist This compound Antagonist Antagonist->CXCR4 Blocks

CXCR4-mediated signaling pathways.

IV. Experimental Protocols

The following are generalized protocols for key assays used to characterize compounds containing the this compound scaffold. Specific details may vary based on the target and the specific assay kit used.

General Synthesis Workflow

A common synthetic route to this compound derivatives involves the coupling of a protected 4-aminopiperidine with a functionalized pyridine.

Synthesis_Workflow Start Protected 4-Aminopiperidine Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Pyridine Functionalized Pyridine Pyridine->Coupling Intermediate Protected This compound Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product This compound Derivative Deprotection->Final_Product Purification Purification and Characterization Final_Product->Purification

General synthesis workflow for this compound derivatives.
In Vitro Kinase Inhibition Assay (e.g., JAK2)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Reagent Preparation :

    • Prepare a 2X stock solution of the kinase (e.g., JAK2) in kinase buffer.

    • Prepare a 2X stock solution of the substrate peptide and ATP in kinase buffer.

    • Prepare serial dilutions of the this compound test compound.

  • Kinase Reaction :

    • Add the test compound dilutions to a 384-well plate.

    • Add the 2X kinase solution to the wells and incubate briefly.

    • Initiate the reaction by adding the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Detection :

    • Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.[1]

Receptor Binding Assay (e.g., CXCR4)

This protocol outlines a flow cytometry-based competition binding assay.

  • Cell Preparation :

    • Use a cell line that endogenously expresses the receptor of interest (e.g., Jurkat cells for CXCR4).

    • Resuspend the cells in assay buffer.

  • Competition Binding :

    • Add serial dilutions of the this compound test compound to a 96-well plate.

    • Add the cell suspension to the wells and incubate.

    • Add a fixed concentration of a fluorescently labeled ligand (e.g., fluorescently-labeled CXCL12) to all wells.

    • Incubate to allow for competitive binding.

  • Washing and Fixation :

    • Wash the cells to remove unbound ligand.

    • Fix the cells with a suitable fixative.

  • Flow Cytometry Analysis :

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis :

    • Determine the percentage of inhibition of fluorescent ligand binding at each test compound concentration.

    • Calculate the IC50 or Ki value from the resulting dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the this compound test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization :

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

V. Conclusion

The this compound scaffold continues to be a highly attractive and productive starting point for the design of novel therapeutic agents. Its favorable properties and synthetic tractability have led to the discovery of potent and selective modulators of a wide range of biological targets. The data and protocols presented in this guide underscore the importance of this privileged scaffold in modern medicinal chemistry and provide a valuable resource for researchers in the field of drug discovery and development. The ongoing exploration of new chemical space around this core structure promises to yield the next generation of innovative medicines.

References

Potential therapeutic targets of 4-(Piperidin-4-yl)pyridine analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Potential of 4-(Piperidin-4-yl)pyridine Analogues as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, making it a compelling therapeutic target.[2] This document provides a technical overview of a potent class of reversible LSD1 inhibitors based on a this compound scaffold. These analogues, particularly those with a 3-(piperidin-4-ylmethoxy)pyridine core, have demonstrated high inhibitory potency with Ki values in the low nanomolar range and significant selectivity over related monoamine oxidases (MAO-A and MAO-B).[3][4][5] This guide details their mechanism of action, structure-activity relationships (SAR), quantitative biological data, relevant experimental protocols, and the signaling pathways they modulate.

Core Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key epigenetic regulator that removes methyl groups from mono- and di-methylated H3K4, a histone mark generally associated with active gene transcription.[3][6] By doing so, LSD1 is often part of larger co-repressor complexes that silence tumor suppressor genes.[6] Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and HIF-1α, thereby influencing cell proliferation, apoptosis, and angiogenesis.[2][7] The inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and can induce differentiation and cell cycle arrest in cancer cells, highlighting its therapeutic potential.[1][6]

Quantitative Data: Inhibitory Potency and Selectivity

The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a key pharmacophore for potent and selective LSD1 inhibition. The following tables summarize the quantitative data for a series of representative analogues.

Table 1: In Vitro Enzymatic Inhibition of LSD1, MAO-A, and MAO-B

Compound IDR⁵ SubstituentR⁶ SubstituentLSD1 Kᵢ (nM)MAO-A Kᵢ (µM)MAO-B Kᵢ (µM)Selectivity (LSD1 vs MAO-A)Selectivity (LSD1 vs MAO-B)
5 HPhenyl2300>5018.7>22-fold~8-fold
13 H4-Fluorophenyl220----
16 H4-Cyanophenyl38>509.7>1315-fold~255-fold
17 H4-(Trifluoromethyl)phenyl29----
22 H4-Methylphenyl150>5011.2>333-fold~75-fold

Data synthesized from multiple sources. Kᵢ values represent the inhibition constant. A higher Kᵢ value indicates lower potency.[3]

Table 2: In Vitro Anti-proliferative Activity (EC₅₀) in Cancer Cell Lines

Compound IDMV4-11 (AML) EC₅₀ (µM)MOLM-13 (AML) EC₅₀ (µM)THP-1 (AML) EC₅₀ (µM)MDA-MB-231 (Breast) EC₅₀ (µM)
16 0.363.41.15.6
17 0.282.50.94.8
22 0.454.11.56.2

Data synthesized from multiple sources. EC₅₀ represents the half-maximal effective concentration in cell-based assays.[3][8]

Mechanism of Action and Binding Mode

Enzyme kinetics studies have revealed that these 3-(piperidin-4-ylmethoxy)pyridine analogues act as reversible, competitive inhibitors against the dimethylated H3K4 substrate.[3][4] X-ray crystallography of compound 17 in complex with LSD1 confirms its binding mode within the catalytic pocket.[9]

Key interactions include:

  • The cyano group of the benzonitrile moiety forms a critical hydrogen bond with the catalytic residue Lys661 deep within the active site.

  • The piperidine ring interacts with Asp555 and Asn540.

  • The p-tolyl group (R⁶ substituent) occupies a hydrophobic pocket in the catalytic center.[9]

This binding mode displaces a water molecule that is typically coordinated with Lys661 and the FAD cofactor, thus inhibiting the demethylation reaction.[9]

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in gene regulation and how its inhibition by this compound analogues can reactivate tumor suppressor genes.

LSD1_Pathway cluster_nucleus Cell Nucleus H3K4me2 Histone H3 (Lys4-dimethyl) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Gene_Activation Tumor Suppressor Gene Activation H3K4me1 Histone H3 (Lys4-monomethyl) LSD1->H3K4me1 Demethylation LSD1->Gene_Activation Gene_Repression Tumor Suppressor Gene Repression H3K4me1->Gene_Repression Inhibitor This compound Analogue Inhibitor->LSD1 Inhibition Experimental_Workflow start Start prep_cmpd Prepare serial dilutions of test compound start->prep_cmpd pre_incubate Pre-incubate compound with recombinant LSD1 enzyme prep_cmpd->pre_incubate add_substrate Initiate reaction with H3K4me2 peptide substrate pre_incubate->add_substrate detect Detect product formation (e.g., H₂O₂ via HRP-coupled assay) add_substrate->detect readout Measure signal (Absorbance/Fluorescence) detect->readout calc Calculate % Inhibition and determine IC₅₀/Kᵢ readout->calc

References

In Silico Modeling of 4-(Piperidin-4-yl)pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 4-(piperidin-4-yl)pyridine and its derivatives. The document outlines the computational and experimental methodologies used to characterize the interactions of this scaffold with key biological targets, primarily focusing on Lysine-Specific Demethylase 1 (LSD1) and the Sigma-1 Receptor (S1R). It is designed to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound

The this compound scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Its unique structural features, combining a basic piperidine ring with an aromatic pyridine moiety, allow for diverse interactions with protein targets. This has led to its investigation in numerous therapeutic areas, including oncology and neurodegenerative diseases. In silico modeling plays a pivotal role in understanding these interactions at a molecular level, guiding the design and optimization of novel drug candidates.

Key Biological Targets and Interactions

Computational and experimental studies have identified several key protein targets for this compound derivatives. This guide will focus on two prominent examples: LSD1 and the S1R.

Lysine-Specific Demethylase 1 (LSD1)

LSD1, a flavin-dependent monoamine oxidase, is a critical enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated lysine residues on histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a significant therapeutic target.[1]

Derivatives of this compound have been developed as potent and selective inhibitors of LSD1. In silico modeling, particularly molecular docking, has been instrumental in elucidating the binding mode of these inhibitors. The protonated piperidine nitrogen typically forms a crucial salt bridge with a key aspartate residue (Asp555) in the active site, while the pyridine ring engages in favorable electrostatic and hydrophobic interactions with the flavin adenine dinucleotide (FAD) cofactor and surrounding residues.[2]

Sigma-1 Receptor (S1R)

The Sigma-1 Receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3] It is involved in a wide range of cellular functions, including the modulation of calcium signaling and cellular stress responses.[3] S1R has emerged as a promising target for the treatment of neurological and psychiatric disorders.

Numerous this compound-containing compounds have demonstrated high affinity for the S1R. Computational studies, including docking and pharmacophore modeling, have been employed to understand the structure-activity relationships (SAR) of these ligands. The piperidine nitrogen is often a key pharmacophoric feature, participating in a crucial ionic interaction within the receptor's binding pocket.

Quantitative Data Summary

The following tables summarize the binding affinities of various this compound derivatives for their respective targets, as reported in the scientific literature.

Table 1: Binding Affinity of this compound Derivatives against LSD1

Compound IDModification on this compound CoreKi (nM)Reference
1 3-(methoxy)-5,6-di-(4-cyanophenyl)9100[2]
2 3-(methoxy)-5-(4-cyanophenyl)540[2]
3 3-(methoxy)-6-(4-cyanophenyl)16500[2]
4 3-(methoxy)-5-(p-tolyl)-6-(4-cyanophenyl)29[2][4]
5 3-(methoxy)-5-(phenyl)-6-(4-cyanophenyl)47.8 (apparent)[2]
6 3-(methoxy)-5-(4-chlorophenyl)-6-(4-cyanophenyl)2300[2]

Table 2: Binding Affinity of this compound Derivatives against Sigma-1 Receptor (S1R)

Compound IDModification on this compound CoreKi (nM)Selectivity (Ki σ2/σ1)Reference
7a N-benzyl, 4-aroyl (4"-F)2.9674.9[5]
7c N-benzyl, 4-aroyl (4"-Cl)5.9892.6[5]
8a N-benzyl, 4-(α-hydroxyphenyl) (4"-F)1.41606[5]
8c N-benzyl, 4-(α-hydroxyphenyl) (4"-Cl)2.49343[5]
8f N-benzyl, 4-(α-hydroxyphenyl) (4"-Br)1.00589[5]
9e N-(4-bromobenzyl)2.95289[5]
10 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile1.45>290[6]

In Silico Modeling Protocols

This section provides detailed methodologies for the key computational experiments used to model the interactions of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., LSD1, S1R) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges to the protein atoms.

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign appropriate atom types and charges.

    • Generate multiple conformations of the ligand to account for its flexibility.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, GOLD, GLIDE).

    • Set the prepared protein and ligand files as input.

    • Define the search space (the "docking box") around the binding site.

    • Run the docking simulation, which will generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Protocol:

  • Input File Preparation:

    • Create a 3D structure of the this compound derivative.

    • Define the level of theory and basis set in the input file (e.g., B3LYP functional with a 6-31G(d) basis set).[7]

    • Specify the desired calculations, such as geometry optimization, frequency calculations, or electronic property calculations (e.g., molecular electrostatic potential).[7]

  • Running the Calculation:

    • Submit the input file to a DFT software package (e.g., Gaussian, ORCA).[7]

  • Analysis of Output:

    • Analyze the output file to obtain the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

    • This information can be used to understand the molecule's intrinsic properties and reactivity.

Experimental Protocols for Model Validation

Experimental validation is crucial to confirm the predictions from in silico models. This section outlines key experimental methodologies.

LSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1.

Protocol (Peroxidase-Coupled Assay):

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • LSD1 Enzyme: Purified recombinant human LSD1.

    • Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 with a dimethylated lysine at position 4 (H3K4me2).

    • Detection Reagents: Horseradish peroxidase (HRP), 4-aminoantipyrine, and 3,5-dichloro-2-hydroxybenzenesulfonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, HRP, and the detection reagents.

    • Add the H3K4me2 peptide substrate.

    • Add the test compound (this compound derivative) at various concentrations.

    • Initiate the reaction by adding the LSD1 enzyme.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 570 nm) over time at 25°C.[8] The rate of absorbance change is proportional to the rate of hydrogen peroxide production, which is a byproduct of the LSD1 demethylation reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay

This assay determines the affinity of a compound for the S1R.

Protocol (Radioligand Competition Binding Assay):

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue source rich in S1R (e.g., guinea pig liver) or from cells overexpressing the receptor.[9]

  • Assay Procedure (96-well plate format):

    • To each well, add the membrane preparation.

    • Add a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine).[9][10]

    • Add the test compound at various concentrations.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.

    • Determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protein Co-crystallization

This technique is used to determine the 3D structure of a protein-ligand complex at atomic resolution.

Protocol:

  • Protein-Ligand Complex Formation:

    • Purify the target protein (e.g., LSD1) to a high degree.

    • Prepare a solution of the this compound derivative.

    • Mix the purified protein and the ligand in a specific molar ratio to form a stable complex.

  • Crystallization Screening:

    • Set up crystallization trials using various precipitants, buffers, and additives.

    • Use techniques such as vapor diffusion (hanging drop or sitting drop) to induce crystal formation.

  • Crystal Harvesting and Data Collection:

    • Once crystals of suitable size and quality are obtained, they are harvested and flash-cooled in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Analysis:

    • Process the diffraction data to determine the electron density map.

    • Build and refine the atomic model of the protein-ligand complex.

    • Analyze the structure to identify the precise binding mode and interactions of the ligand.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Ligand Immobilization:

    • Covalently immobilize the purified target protein (the ligand) onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject a solution containing the this compound derivative (the analyte) at various concentrations over the sensor surface.

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This change is recorded in real-time as a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to various binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

In Silico Drug Discovery Workflow

In_Silico_Workflow Target_ID Target Identification (e.g., LSD1, S1R) Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Ligand_Lib Ligand Library Design (this compound scaffold) Ligand_Lib->Virtual_Screening Docking Molecular Docking Hit_ID Hit Identification Docking->Hit_ID DFT DFT Calculations Virtual_Screening->Docking Hit_ID->DFT Property Calculation Lead_Opt Lead Optimization Hit_ID->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Testing (Binding & Functional Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR SAR->Lead_Opt

A typical in silico drug discovery workflow.
LSD1 Signaling Pathway in Transcriptional Regulation

LSD1_Signaling cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 Histone H3 Lys4 di-methylation (Active Chromatin) LSD1->H3K4me2 Demethylates AR Androgen Receptor (AR) LSD1->AR Coactivates H3K9me2 Histone H3 Lys9 di-methylation (Repressive Chromatin) LSD1->H3K9me2 Demethylates H3K4me1 Histone H3 Lys4 mono-methylation H3K4me2->H3K4me1 Gene_Repression Gene Repression H3K4me1->Gene_Repression Leads to Inhibitor This compound Inhibitor Inhibitor->LSD1 Inhibits AR->H3K9me2 Directs LSD1 to Gene_Activation Gene Activation H3K9me2->Gene_Activation Relieves repression of

LSD1's dual role in gene regulation.
Sigma-1 Receptor Signaling at the ER

S1R_Signaling cluster_er Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) BiP BiP/GRP78 S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Cellular_Stress Cellular Stress Response Ca_Release->Cellular_Stress Influences Agonist This compound Agonist Agonist->S1R Activates

Sigma-1 Receptor signaling cascade.
Experimental Workflow for Protein-Ligand Interaction Analysis

Experimental_Workflow Protein_Exp Protein Expression & Purification Binding_Assay Binding Assay (e.g., SPR, Radioligand) Protein_Exp->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Protein_Exp->Functional_Assay Co_Cryst Co-crystallization Protein_Exp->Co_Cryst Ligand_Syn Ligand Synthesis Ligand_Syn->Binding_Assay Ligand_Syn->Functional_Assay Ligand_Syn->Co_Cryst Affinity Binding Affinity (Kd, Ki, IC50) Binding_Assay->Affinity Efficacy Functional Efficacy Functional_Assay->Efficacy XRay X-ray Crystallography Co_Cryst->XRay Structure 3D Structure of Protein-Ligand Complex XRay->Structure

References

The 4-(Piperidin-4-yl)pyridine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacophore Features of the 4-(Piperidin-4-yl)pyridine Core for Researchers, Scientists, and Drug Development Professionals.

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structural framework that is capable of binding to a variety of biological targets with high affinity. This guide provides a comprehensive analysis of the key pharmacophore features of this moiety, its role in receptor interactions, and its application in the design of potent and selective ligands, with a focus on its utility in developing antagonists for the Histamine H3 (H3R) and Neurokinin-1 (NK-1) receptors.

Core Pharmacophore Features

The this compound scaffold presents a unique combination of structural and electronic features that are crucial for its biological activity. These can be broken down into several key pharmacophoric elements:

  • Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Its lone pair of electrons can form a crucial hydrogen bond with donor residues (such as the backbone NH of an amino acid) in the receptor binding pocket. This interaction is often a primary anchor point for the ligand.

  • Basic Nitrogen Center: The nitrogen atom of the piperidine ring is basic and is typically protonated at physiological pH. This positively charged center can engage in strong ionic interactions or cation-π interactions with aromatic residues (like tryptophan, tyrosine, or phenylalanine) within the target protein.

  • Hydrophobic Regions: The piperidine ring itself, being a saturated heterocycle, provides a significant hydrophobic character. This allows for favorable van der Waals interactions with nonpolar pockets in the receptor. The pyridine ring also contributes to hydrophobic interactions.

  • Vector for Substitution: The piperidine nitrogen serves as a critical vector for chemical modification. Substituents at this position can be tailored to explore different regions of the binding pocket, enhance potency, improve selectivity, and modulate pharmacokinetic properties.

Application in Histamine H3 Receptor Antagonism

The Histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for the treatment of various CNS disorders, including cognitive impairments and sleep disorders.

The this compound moiety is a common feature in many potent H3R antagonists. In this context, the key interactions are:

  • The pyridine nitrogen often forms a hydrogen bond with a key residue in the H3R binding site.

  • The protonated piperidine nitrogen typically forms a salt bridge with an acidic residue, such as an aspartic acid, which is a common interaction for aminergic GPCRs.

  • The piperidine ring occupies a hydrophobic pocket.

  • Substituents on the piperidine nitrogen extend into a larger, more variable pocket, allowing for the fine-tuning of affinity and selectivity.

Quantitative Structure-Activity Relationship (SAR) for H3R Antagonists

The following table summarizes the binding affinities of a series of 4-hydroxypiperidine-based H3R antagonists, demonstrating the impact of substitutions on the piperidine nitrogen.

CompoundR GrouppA2
1a Benzofuran-2-ylmethyl8.47
1d Benzyl7.79
1b 2-Phenylethyl7.37
1c 3-Phenylpropyl7.56
1e 4-Phenylbutyl7.42
1f 5-Phenylpentyl7.00

Data adapted from relevant studies on 4-hydroxypiperidine and their flexible 3-(amino)propyloxy analogues as non-imidazole histamine H3 receptor antagonists.[1]

Application in Neurokinin-1 (NK-1) Receptor Antagonism

The Neurokinin-1 (NK-1) receptor, another GPCR, is the primary receptor for the neuropeptide Substance P. NK-1 receptor antagonists have been successfully developed as antiemetics to treat chemotherapy-induced nausea and vomiting, and are also being explored for their potential in treating depression and anxiety.

In many non-peptide NK-1 receptor antagonists, a 4-phenylpyridine or a bioisosteric this compound core is present. The pharmacophore model for these antagonists suggests:

  • The pyridine ring is part of a larger aromatic system that engages in hydrophobic and/or π-stacking interactions.

  • The piperidine ring provides a scaffold to correctly orient other key pharmacophoric groups.

  • The piperidine nitrogen , when substituted, can introduce additional interactions that enhance binding affinity.

Quantitative Structure-Activity Relationship (SAR) for NK-1R Antagonists

The following table presents the binding affinities for a series of NK-1 receptor ligands based on a 4-phenylpyridine moiety, highlighting the influence of substituents on the piperazine ring attached to the core.

CompoundR GroupIC50 (nM)
9a H148
9b Me4.8
9c Et14
9d Pr35
9e i-Pr73
9f Bu20

Data adapted from studies on non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety.

Experimental Protocols

Synthesis of a this compound Derivative Intermediate

This protocol describes a general method for the synthesis of a key intermediate, 2-chloro-4-(piperidinylmethyl)pyridine.

Step 1: Diazotization of 2-amino-4-picoline In a suitable reaction vessel, 2-amino-4-picoline is dissolved in an acidic solution (e.g., concentrated hydrochloric acid). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Chlorination The resulting diazonium salt solution is then treated with a chlorine source, such as phosphorus oxychloride (POCl3), and heated to yield 2-chloro-4-methylpyridine.

Step 3: Radical Chlorination The 2-chloro-4-methylpyridine is dissolved in a suitable solvent and treated with a radical initiator and sulfuryl chloride (SO2Cl2) to produce 2-chloro-4-chloromethylpyridine.

Step 4: Condensation with Piperidine 2-chloro-4-chloromethylpyridine is dissolved in a polar aprotic solvent like DMF, and potassium carbonate and piperidine are added. The mixture is heated to effect the condensation reaction, yielding 2-chloro-4-(piperidinylmethyl)pyridine. The product is then purified by extraction and chromatography.[2]

Radioligand Binding Assay for NK-1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human NK-1 receptor.

1. Cell Culture and Membrane Preparation:

  • CHO-K1 cells stably expressing the human NK-1 receptor are cultured to confluency.

  • The cells are harvested and homogenized in a buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.[3]

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • To each well, the following are added in order:

    • Assay buffer (50 mM Tris, pH 7.4, with 5 mM MgCl2 and protease inhibitors).

    • A fixed concentration of radiolabeled Substance P (e.g., [3H]Substance P) at a concentration close to its Kd value.

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of unlabeled Substance P (e.g., 10 µM) is used.[3]

    • The cell membrane preparation (e.g., 20 µg of protein).

3. Incubation and Filtration:

  • The plate is incubated at 25°C for 20 minutes with shaking.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[3]

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

G cluster_H3R Histamine H3 Receptor Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation PKC PKC PLC->PKC Activation ERK ERK1/2 PKC->ERK Activation

Caption: Histamine H3 Receptor Signaling Pathway.

G cluster_NK1R Neurokinin-1 Receptor Signaling NK1R Neurokinin-1 Receptor Gq_protein Gq Protein NK1R->Gq_protein Activation PLCb Phospholipase C-β Gq_protein->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Neurokinin-1 Receptor Signaling Pathway.

Experimental Workflow

G cluster_workflow High-Throughput Screening Workflow for GPCR Antagonists start Compound Library primary_screen Primary Screen (e.g., Radioligand Binding Assay) start->primary_screen hit_identification Hit Identification (Compounds with >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response secondary_assay Secondary Functional Assay (e.g., Calcium Mobilization) dose_response->secondary_assay sar_studies Structure-Activity Relationship Studies secondary_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: High-Throughput Screening Workflow.

References

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)pyridine via Suzuki Coupling: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-(piperidin-4-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyridine and an N-Boc-protected piperidine boronic acid ester. The subsequent deprotection of the intermediate product yields the final compound. This method offers a robust and efficient route to this compound, with the protocols optimized for high yield and purity. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate replication and adaptation in a laboratory setting.

Introduction

The this compound scaffold is a prevalent structural motif in a wide range of biologically active molecules and pharmaceutical agents. Its presence often imparts desirable physicochemical properties, such as improved solubility and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

This application note details a reliable two-step synthesis of this compound. The key transformation is the Suzuki coupling of a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The resulting N-Boc protected intermediate is then efficiently deprotected under acidic conditions to afford the target compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two main stages: Suzuki coupling followed by N-Boc deprotection. The overall workflow is illustrated in the diagram below.

G Reactants Reactants: 4-Halopyridine N-Boc-Piperidine Boronic Ester Suzuki Suzuki Coupling Reactants->Suzuki Intermediate N-Boc-4-(pyridin-4-yl)piperidine Suzuki->Intermediate Purification1 Purification Intermediate->Purification1 Deprotection N-Boc Deprotection Product Final Product: This compound Deprotection->Product Purification2 Purification Product->Purification2 Purification1->Deprotection

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Suzuki Coupling - Synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

This protocol describes the palladium-catalyzed Suzuki coupling of a 4-halopyridine with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Materials:

  • 4-Bromopyridine hydrochloride or 4-Chloropyridine hydrochloride (1.0 equiv)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halopyridine hydrochloride (1.0 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv), potassium carbonate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate.

Part 2: N-Boc Deprotection - Synthesis of this compound

This protocol describes the acid-catalyzed removal of the N-Boc protecting group to yield the final product.

Materials:

  • tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (1.0 equiv)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (excess, typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. A precipitate of the hydrochloride salt of the product may form.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether and collect the solid by filtration to obtain the hydrochloride salt of this compound.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate until the pH is > 9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Suzuki coupling.

StepReactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling 4-Bromopyridine HCl (1.0 equiv)N-Boc-piperidine boronic ester (1.1 equiv)Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (3.0 equiv)Dioxane/H₂O9018~85
N-Boc Deprotection N-Boc-4-(pyridin-4-yl)piperidine (1.0 equiv)4 M HCl in Dioxane (10 equiv)--DioxaneRT3>95

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Suzuki Coupling Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)-X(L₂) Pd0->ArylPd Ar-X OxAdd Oxidative Addition ArylPdR Ar-Pd(II)-R(L₂) ArylPd->ArylPdR R-B(OR)₂ + Base Transmetalation Transmetalation Base Base BoronicEster R-B(OR)₂ ArylPdR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R ArylHalide Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound via a Suzuki coupling reaction followed by N-Boc deprotection is a highly effective and reproducible method. The protocols provided in this application note are optimized for high yields and purity, making them suitable for both small-scale research and larger-scale production. The use of a commercially available protected piperidine boronic acid ester and a common palladium catalyst makes this route accessible and cost-effective. These detailed procedures and supporting data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Application Notes and Protocols for the Synthesis of 4-(Piperidin-4-yl)pyridine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 4-(piperidin-4-yl)pyridine, a valuable building block in medicinal chemistry, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a robust and versatile method for the formation of the crucial C-N bond between a pyridine ring and a piperidine moiety.

The synthesis is a two-step process commencing with the Buchwald-Hartwig coupling of a 4-halopyridine with a protected 4-aminopiperidine derivative, followed by the removal of the protecting group to yield the final product. The use of a tert-butyloxycarbonyl (Boc) protecting group on the 4-aminopiperidine is a common and effective strategy to prevent side reactions.

Reaction Scheme

The overall synthetic route is depicted below:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection 4-Halopyridine 4-Halopyridine Protected_Product tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate 4-Halopyridine->Protected_Product + Boc-4-aminopiperidine Boc-4-aminopiperidine Boc-4-aminopiperidine->Protected_Product + Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Protected_Product Ligand Ligand (e.g., XPhos) Ligand->Protected_Product Base Base (e.g., NaOtBu) Base->Protected_Product Solvent_Temp Solvent, Δ (e.g., Toluene, 100°C) Solvent_Temp->Protected_Product Protected_Product_2 tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate Final_Product This compound Protected_Product_2->Final_Product Acid Acid (e.g., TFA or HCl) Acid->Final_Product

Caption: Overall synthetic scheme for this compound.

Data Presentation: Optimization of Buchwald-Hartwig Amination

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of 4-halopyridines with N-Boc-4-aminopiperidine.

Table 1: Effect of Halogen on the Pyridine Substrate

Entry4-HalopyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloropyridinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012-24Moderate
24-BromopyridinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1004-8Good-Excellent
34-IodopyridinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1106-12Good

Note: Yields are indicative and can vary based on specific reaction scale and purity of reagents.

Table 2: Screening of Ligands and Bases for 4-Bromopyridine Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001275
2Pd(OAc)₂ (2)DavePhos (4)K₃PO₄Dioxane1101868
3Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1101285
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1102460

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-bromopyridine with tert-butyl piperidin-4-ylcarbamate.

Materials:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • tert-Butyl piperidin-4-ylcarbamate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (2.5 equiv).

  • Add 4-bromopyridine hydrochloride (1.0 equiv) and tert-butyl piperidin-4-ylcarbamate (1.1 equiv) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate as a solid.

Protocol 2: Deprotection of tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate

This protocol describes the removal of the Boc protecting group to yield the final product, this compound.

Materials:

  • tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup if using TFA)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound.

Procedure using 4M HCl in Dioxane:

  • Dissolve tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)carbamate (1.0 equiv) in methanol (MeOH).

  • Add 4M HCl in dioxane (e.g., 4 equivalents) to the solution at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure. The hydrochloride salt of the product may precipitate and can be collected by filtration. Alternatively, the residue can be basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent to obtain the free base.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)Ln oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'R''NH pd_complex2 [Ar-Pd(II)(NHR'R'')Ln]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amide Ar-Pd(II)(NR'R'')Ln deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup coupling Buchwald-Hartwig Coupling (Heating) setup->coupling monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification1 Column Chromatography workup->purification1 protected_product Protected Product purification1->protected_product deprotection Boc Deprotection protected_product->deprotection purification2 Purification/ Isolation deprotection->purification2 final_product Final Product purification2->final_product end End final_product->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; Inappropriate ligand; Insufficient temperature; Presence of oxygen or water.Use a pre-catalyst; Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos); Increase temperature (80-110 °C); Ensure strictly inert conditions with dry, degassed solvents.[1]
Hydrodehalogenation side product Slow reductive elimination; Presence of trace water.Use a slight excess of the amine (1.2-1.5 equiv); Ensure all reagents and solvents are scrupulously dry.[1]
Difficulty in Boc deprotection Incomplete reaction; Acid-sensitive functional groups on the molecule.Increase reaction time or temperature for deprotection; Use milder acidic conditions (e.g., dilute HCl in an appropriate solvent).
Low yield after purification Product loss during workup or chromatography.Optimize extraction and chromatography conditions; The hydrochloride salt of the final product can sometimes be isolated by precipitation, avoiding chromatography.

References

Application Notes: Experimental Protocols for the N-Alkylation of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yl)pyridine is a valuable bifunctional scaffold in medicinal chemistry and drug discovery. The secondary amine of the piperidine ring serves as a key handle for synthetic modification, allowing for the introduction of various alkyl groups. This N-alkylation is a critical step in the synthesis of diverse compound libraries to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. The resulting N-substituted derivatives are prevalent in compounds targeting G-protein coupled receptors (GPCRs) and other biological targets.

This document provides detailed experimental protocols for two primary and robust methods for the N-alkylation of this compound: direct nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward method for forming C-N bonds. The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. A base is typically required to neutralize the hydrohalic acid generated during the reaction, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[1][2] While effective, this method can sometimes lead to over-alkylation, especially with highly reactive alkylating agents.[3]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.1 M concentration).

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.[1]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the inorganic salts and rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile and highly efficient method for N-alkylation that often provides higher yields and avoids the issue of over-alkylation seen in direct alkylation.[4] The reaction proceeds in two steps: the formation of an intermediate iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by the in situ reduction of this intermediate to the desired tertiary amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent that is selective for the iminium ion in the presence of the carbonyl compound.[4][5]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen anhydrous solvent (e.g., DCM, 0.1 M concentration).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15 minutes. An exotherm may be observed.

  • Reaction: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Stir the biphasic mixture vigorously for 20-30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes representative quantitative data for the N-alkylation of this compound using the described protocols.

MethodAlkylating Agent / Carbonyl CompoundBase / Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
Direct Alkylation Benzyl BromideK₂CO₃DMF2516~75-85
Direct Alkylation Ethyl IodideDIPEAMeCN6012~70-80
Reductive Amination BenzaldehydeNaBH(OAc)₃DCM2516>90[5]
Reductive Amination AcetoneNaBH(OAc)₃DCE2524~85-95
Reductive Amination CyclohexanoneNaBH(OAc)₃DCM2518>90

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification procedure.

Visualization of Experimental Workflow

The following diagram illustrates the two primary synthetic pathways for the N-alkylation of this compound.

N_Alkylation_Workflow cluster_direct Method A: Direct Alkylation cluster_reductive Method B: Reductive Amination Start This compound Reagent_DA Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Start->Reagent_DA Nucleophilic Substitution Reagent_RA Aldehyde/Ketone (R-C=O) + Reducing Agent (e.g., NaBH(OAc)₃) Start->Reagent_RA Iminium Formation & Reduction Solvent_DA Solvent (DMF or MeCN) End N-Alkyl-4-(piperidin-4-yl)pyridine Reagent_DA->End Solvent_RA Solvent (DCM or DCE) Reagent_RA->End

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes: The Versatile Scaffold of 4-(Piperidin-4-yl)pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-(Piperidin-4-yl)pyridine moiety has emerged as a significant pharmacophore in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, combining a basic piperidine ring with a pyridine head, allow for crucial interactions within the ATP-binding pocket of various kinases. The piperidine nitrogen can act as a key hydrogen bond donor or acceptor, or serve as an attachment point for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of inhibitors for key kinase targets implicated in cancer and other diseases.

Kinase Targets and Signaling Pathways

The this compound scaffold has been successfully employed in the development of inhibitors for several critical protein kinases. These kinases are often key nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

AKT (Protein Kinase B) Signaling: AKT is a serine/threonine kinase that plays a central role in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. It promotes cell survival, proliferation, and growth. Inhibitors targeting AKT are of significant interest for cancer therapy.[1]

PIM-1 Kinase Signaling: PIM-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors. It is involved in cell cycle progression, apoptosis, and cell survival. PIM-1 inhibitors have shown promise as potential anti-cancer agents.[2]

c-Jun N-terminal Kinase (JNK) Signaling: JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli. They are implicated in a range of cellular processes, including apoptosis, inflammation, and neurodegeneration.[3][4]

Below are diagrams illustrating the general signaling pathways for these kinases.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Bad Bad AKT->Bad GSK3b GSK3β AKT->GSK3b Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bad->Proliferation inhibits apoptosis GSK3b->Proliferation Inhibitor This compound based Inhibitor Inhibitor->AKT

Caption: Simplified AKT Signaling Pathway and Point of Inhibition.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 upregulates Bad Bad PIM1->Bad phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (degrades) cMyc c-Myc PIM1->cMyc stabilizes Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle cMyc->CellCycle Inhibitor This compound based Inhibitor Inhibitor->PIM1 Synthesis_Workflow Start Starting Materials (e.g., 4-hydroxypyridine, piperidin-4-one) Step1 Synthesis of This compound Core Start->Step1 Step2 Functionalization of Piperidine Nitrogen (e.g., Acylation, Alkylation) Step1->Step2 Step3 Coupling to Kinase-Targeting Moiety Step2->Step3 Final Final Kinase Inhibitor Step3->Final

References

Application Notes and Protocols for the Utilization of 4-(Piperidin-4-yl)pyridine in Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperidin-4-yl)pyridine scaffold is a highly valuable fragment in modern drug discovery, particularly for the construction of diverse chemical libraries. Its inherent structural features, combining a basic piperidine ring with an aromatic pyridine moiety, offer multiple vectors for chemical modification and favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of compound libraries based on the this compound core. It includes methodologies for library synthesis, quantitative biological data for representative derivatives, and visualizations of synthetic workflows and relevant biological signaling pathways.

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low-molecular-weight fragments that can be subsequently optimized into potent drug candidates. The this compound moiety is an exemplary fragment, frequently found in biologically active compounds. Derivatives of this scaffold have shown a wide range of activities, including inhibition of kinases and epigenetic targets, making them attractive starting points for drug development programs in oncology, inflammation, and neurodegenerative diseases.[1][2][3][4] The piperidine ring can be functionalized at the nitrogen atom, while the pyridine ring allows for substitutions on the aromatic system, enabling a systematic exploration of the chemical space around the core fragment.

Library Synthesis Strategies

The synthesis of a chemical library based on the this compound scaffold can be efficiently achieved through parallel synthesis techniques. A common strategy involves the use of a protected this compound core, which is then diversified through a series of reactions. The piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group to allow for selective functionalization of the pyridine ring first, followed by deprotection and subsequent derivatization of the piperidine nitrogen.

General Workflow for Library Synthesis

A typical workflow for the parallel synthesis of a this compound library is depicted below. This process allows for the creation of a matrix of compounds by reacting a set of core intermediates with a diverse range of building blocks.

G cluster_0 Core Synthesis & Protection cluster_1 Pyridine Functionalization (Array 1) cluster_2 Deprotection & Piperidine Functionalization (Array 2) cluster_3 Final Library start This compound protect Boc Protection start->protect suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) protect->suzuki buchwald Buchwald-Hartwig Amination (Amines) protect->buchwald deprotect Boc Deprotection suzuki->deprotect buchwald->deprotect acylation Acylation (Acyl Chlorides, Carboxylic Acids) deprotect->acylation reductive_amination Reductive Amination (Aldehydes, Ketones) deprotect->reductive_amination sulfonylation Sulfonylation (Sulfonyl Chlorides) deprotect->sulfonylation library Diverse Library of This compound Derivatives acylation->library reductive_amination->library sulfonylation->library

General workflow for parallel library synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of a library of this compound derivatives targeting protein kinases and epigenetic enzymes.

Protocol 1: Synthesis of N-Boc-4-(4-chloropyridin-2-yl)piperidine

This protocol describes the synthesis of a key intermediate for further diversification.

Materials:

  • N-Boc-4-bromopiperidine

  • 2,4-dichloropyridine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-bromopiperidine (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 2,4-dichloropyridine (1.2 eq) in anhydrous THF.

  • Slowly add the solution of 2,4-dichloropyridine to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-(4-chloropyridin-2-yl)piperidine.

Protocol 2: Parallel Synthesis of a Kinase Inhibitor Library via Suzuki Coupling

This protocol outlines the diversification of the intermediate from Protocol 1 using a parallel synthesis approach.

Materials:

  • N-Boc-4-(4-chloropyridin-2-yl)piperidine

  • A diverse set of aryl- and heteroaryl-boronic acids (in a 96-well plate format)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • A diverse set of acyl chlorides or carboxylic acids (for piperidine functionalization)

  • Coupling agent for carboxylic acids (e.g., HATU)

  • Base for acylation (e.g., DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

Step A: Parallel Suzuki Coupling

  • In a 96-well reaction block, dispense a solution of N-Boc-4-(4-chloropyridin-2-yl)piperidine (1.0 eq) in 1,4-dioxane to each well.

  • To each well, add a unique aryl- or heteroaryl-boronic acid (1.2 eq) from a pre-formatted plate.

  • Add the palladium catalyst (0.05 eq) and base (2.0 eq) to each well.

  • Seal the reaction block and heat to 80-100 °C for 4-12 hours, with stirring.

  • Monitor the reaction progress by LC-MS analysis of a few representative wells.

  • Upon completion, cool the reaction block to room temperature.

  • Perform a parallel workup by adding water and extracting with ethyl acetate.

  • Evaporate the solvent in a centrifugal evaporator.

Step B: Parallel Boc Deprotection

  • Dissolve the crude products from Step A in DCM.

  • Add TFA (10 eq) or 4M HCl in dioxane (10 eq) to each well.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under a stream of nitrogen.

Step C: Parallel Piperidine Acylation

  • Dissolve the crude deprotected intermediates in DMF.

  • Add a unique acyl chloride (1.1 eq) or a combination of a carboxylic acid (1.1 eq) and HATU (1.1 eq) to each well.

  • Add DIPEA (3.0 eq) to each well.

  • Stir at room temperature overnight.

  • Quench the reactions with water.

  • Perform parallel liquid-liquid extraction or solid-phase extraction for purification.

  • Evaporate the solvent to yield the final library of compounds.

  • Characterize the library members by LC-MS and NMR (for selected compounds).

Data Presentation

The following tables summarize the biological activities of representative compounds derived from this compound and related scaffolds, demonstrating their potential as inhibitors of Lysine Specific Demethylase 1 (LSD1) and c-Jun N-terminal Kinase (JNK).

Table 1: In Vitro Activity of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives as LSD1 Inhibitors[1]
Compound IDR⁵ SubstituentR⁶ SubstituentLSD1 Kᵢ (μM)MV4-11 EC₅₀ (μM)
1 4-Tolyl4-Tolyl32.2ND
2 4-Bromophenyl4-Bromophenyl26.2ND
3 4-Cyanophenyl4-Bromophenyl0.0290.28
4 4-Cyanophenyl4-Cyanophenyl9.1ND
5 4-CyanophenylPhenyl0.0410.48
ND: Not Determined
Table 2: In Vitro Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives as JNK3 Inhibitors[2]
Compound IDX SubstituentR¹ SubstituentJNK3 IC₅₀ (nM)p38 IC₅₀ (nM)
6 HH160>20,000
7 ClH80>20,000
8 HMe240>20,000
9 ClMe110>20,000

Biological Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer and other diseases. Below are representations of the LSD1 and JNK signaling pathways, which are targeted by the example libraries.

G cluster_0 LSD1-Mediated Gene Repression cluster_1 Consequence of Inhibition LSD1 LSD1 H3K4me1_0 Histone H3 (H3K4me1/0) (Repressed Chromatin) LSD1->H3K4me1_0 H3K4me2 Histone H3 (H3K4me2) (Active Chromatin) H3K4me2->LSD1 demethylation GeneRepression Gene Repression (e.g., Tumor Suppressors) H3K4me1_0->GeneRepression Inhibitor This compound Derivative Inhibitor->LSD1 H3K4me2_active H3K4me2 Accumulation Inhibitor->H3K4me2_active GeneActivation Gene Activation (Tumor Suppressor Expression) Apoptosis Apoptosis GeneActivation->Apoptosis H3K4me2_active->GeneActivation

LSD1 signaling pathway and inhibition.

G cluster_0 JNK Signaling Cascade cluster_1 Downstream Effects cluster_2 Consequence of Inhibition Stress Cellular Stress (e.g., Cytokines, UV) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK phosphorylation cJun c-Jun JNK->cJun phosphorylation GeneExpression Gene Expression (Inflammation, Apoptosis) cJun->GeneExpression Inhibitor This compound Derivative Inhibitor->JNK Block Blockade of Inflammatory and Apoptotic Signaling Inhibitor->Block

JNK signaling pathway and inhibition.

Conclusion

The this compound scaffold represents a versatile and privileged fragment for the construction of compound libraries in drug discovery. The synthetic accessibility and the possibility for multi-vector diversification make it an ideal starting point for FBDD campaigns. The protocols and data presented herein provide a framework for the rational design and synthesis of focused libraries targeting a range of biological targets, particularly kinases and epigenetic modulators. The successful development of potent inhibitors from this scaffold underscores its importance and potential for delivering novel therapeutic candidates.

References

Application Notes and Protocols for Cell-based Assays Using 4-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 4-(Piperidin-4-yl)pyridine derivatives in various cell-based assays. These compounds represent a versatile scaffold with demonstrated activity against a range of biological targets, making them promising candidates for drug discovery in oncology, infectious diseases, and neurodegenerative disorders.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have been identified as potent inhibitors of enzymes and modulators of cellular signaling pathways. This document summarizes the biological activities of several exemplary derivatives and provides standardized protocols for their evaluation in cell-based screening assays.

Quantitative Data Summary

The following table summarizes the reported biological activities of various this compound derivatives and structurally related compounds in different assays. This data is crucial for selecting appropriate starting concentrations for in vitro studies and for structure-activity relationship (SAR) analysis.

Compound ClassTarget/AssayCell Line/SystemActivity (IC50/EC50/Ki)Reference
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 Reverse TranscriptaseCultured cellsSingle-digit nM (EC50)
N-aryl-4-(pyridine-4-ylmethyl)-piperazine-1-carboxamidesLeishmania donovani CYP51Recombinant enzyme0.57 to 85 µM (IC50)[1]
N-(4-(benzyloxy)phenyl)-4-((pyridin-4-yl)alkyl)piperazine-1-carboxamidesLeishmania donovani CYP51Recombinant enzyme0.16 to 1.2 µM (IC50)[1]
Piperidin-4-yl-urea derivativesMelanin-concentrating hormone receptor 1 (MCH-R1) antagonistsNot specifiedPotent antagonists[2]
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivativesNLRP3 InflammasomePMA-differentiated THP-1 cellsActive in preventing pyroptosis and IL-1β release[3]
Pyridine derivatives with carbamic function (Carbamate 8)Human Acetylcholinesterase (hAChE)Enzyme assay0.153 ± 0.016 µM (IC50)[4]
3-(Piperidin-4-ylmethoxy)pyridine derivativesLysine Specific Demethylase 1 (LSD1)Enzyme assayAs low as 29 nM (Ki)
Diarylpyridine derivatives (Compound 10t)Tubulin PolymerizationHeLa, MCF-7, SGC-7901 cells0.19–0.33 µM (IC50)[5]
Pyridine derivative (Compound H42)Ovarian Cancer Cell ProliferationSKOV3 cells0.85 ± 0.02 µM (IC50 at 72h)[6]
Pyridine derivative (Compound H42)Ovarian Cancer Cell ProliferationA2780 cells5.40 ± 0.53 µM (IC50 at 72h)[6]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is essential for understanding the context of these assays.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Derivative This compound Derivative (NAM) Derivative->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Figure 1: Hypothesized mGluR5 Signaling Pathway Modulation.

G start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture incubation1 2. Incubation (24h) Allow cell attachment cell_culture->incubation1 compound_prep 3. Compound Preparation Serial dilutions of derivative incubation1->compound_prep treatment 4. Cell Treatment Add compound dilutions to wells compound_prep->treatment incubation2 5. Incubation (24-72h) Exposure to compound treatment->incubation2 assay_step 6. Assay-specific Step (e.g., Add MTT reagent) incubation2->assay_step measurement 7. Data Acquisition (e.g., Measure absorbance) assay_step->measurement analysis 8. Data Analysis Calculate IC50/EC50 values measurement->analysis end End analysis->end

Figure 2: General Workflow for a Cell-based Screening Assay.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy and toxicity of this compound derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium. A starting concentration range could be 0.01 µM to 100 µM.[8]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Protocol 2: NLRP3 Inflammasome Activation Assay (IL-1β Release)

This protocol is designed to assess the inhibitory effect of the derivatives on the NLRP3 inflammasome, a key component of the innate immune system.[3]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP (Adenosine triphosphate)

  • This compound derivative stock solution

  • Human IL-1β ELISA kit

  • 24-well plates

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 24-well plate at a density of 0.5 x 10^6 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Priming and Compound Treatment:

    • Replace the medium with fresh, serum-free medium.

    • Pre-treat the differentiated cells with various concentrations of the this compound derivative for 1-2 hours.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by treating the cells with ATP (e.g., 5 mM) for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes.

    • Carefully collect the cell culture supernatants.

  • IL-1β Quantification:

    • Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each compound concentration compared to the LPS/ATP-stimulated control.

    • Determine the IC50 value for the inhibition of IL-1β release.

Concluding Remarks

The this compound scaffold holds significant promise for the development of novel therapeutics. The protocols and data presented here provide a robust framework for researchers to initiate and advance their investigations into the biological activities of these compounds. Careful execution of these cell-based assays will yield valuable insights into their potency, selectivity, and mechanism of action, thereby accelerating the drug discovery and development process.

References

Application Note: A High-Throughput Enzymatic Screening Protocol for Novel 4-(Piperidin-4-yl)pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This document provides a detailed protocol for the enzymatic screening of a library of this compound compounds against a representative kinase target, Aurora Kinase A. Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its dysregulation is implicated in various cancers. This protocol outlines a robust and high-throughput method for identifying and characterizing novel inhibitors, including initial primary screening, dose-response analysis for IC50 determination, and preliminary mechanism of action studies.

Experimental Protocols

1. Materials and Reagents:

  • Enzyme: Recombinant human Aurora Kinase A (purified)

  • Substrate: Fluorescently labeled peptide substrate (e.g., Kemptide, LRRASLG)

  • Cofactor: Adenosine triphosphate (ATP)

  • Test Compounds: Library of this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known Aurora Kinase A inhibitor (e.g., Alisertib).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop Solution: 100 mM EDTA.

  • Detection Reagent: A commercially available ADP-Glo™ Kinase Assay kit or similar technology that quantifies ADP production.

  • Microplates: 384-well, low-volume, white-bottom plates.

  • Instrumentation: Liquid handling system, microplate reader with luminescence detection capabilities.

2. Primary Screening Protocol:

This initial screen is designed to identify "hits" from the compound library at a single concentration.

  • Compound Plating: Using an automated liquid handler, add 50 nL of each test compound (10 mM stock in DMSO) to the wells of a 384-well plate. This results in a final assay concentration of 10 µM.

  • Enzyme Preparation: Prepare a solution of Aurora Kinase A in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a 10 nM final concentration).

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well containing the test compounds.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/ATP Mix Preparation: Prepare a 2X solution of the peptide substrate and ATP in assay buffer. The final concentrations will be at the Km value for each (e.g., 10 µM peptide, 10 µM ATP).

  • Initiation of Reaction: Add 5 µL of the 2X substrate/ATP mix to each well to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add 10 µL of the Stop Solution to each well.

  • Signal Detection: Add 20 µL of the ADP-Glo™ detection reagent, incubate as per the manufacturer's instructions (typically 40-60 minutes), and read the luminescence on a microplate reader.

3. Dose-Response (IC50) Determination:

For compounds identified as hits in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Serial Dilution: Prepare a 10-point serial dilution of the hit compounds in 100% DMSO, typically starting from a 10 mM stock.

  • Compound Plating: Add 50 nL of each concentration of the serially diluted compounds to the wells of a 384-well plate.

  • Follow Primary Screening Protocol: Proceed with steps 2-9 as outlined in the primary screening protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Primary Screening Results for a Representative Set of this compound Compounds

Compound IDConcentration (µM)% InhibitionHit ( >50% Inhibition)
P4P-0011085.2Yes
P4P-0021012.5No
P4P-0031092.1Yes
P4P-0041045.8No
P4P-0051078.9Yes
Alisertib (Control)198.5Yes

Table 2: IC50 Values for Confirmed Hits

Compound IDIC50 (nM)Hill Slope
P4P-00175.31.10.992
P4P-00322.80.90.998
P4P-005150.11.20.989
Alisertib (Control)8.51.00.999

Visualizations

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound Compound Plating (50 nL of 10mM stock) Enzyme Aurora Kinase A Addition (5 uL of 2X solution) Compound->Enzyme Incubate1 Incubation (15 min at RT) Enzyme->Incubate1 Substrate Substrate/ATP Mix Addition (5 uL of 2X solution) Incubate1->Substrate Incubate2 Reaction Incubation (60 min at 30°C) Substrate->Incubate2 Stop Stop Solution Addition (10 uL) Incubate2->Stop Detect Detection Reagent Addition (20 uL) Stop->Detect Incubate3 Incubation (40-60 min at RT) Detect->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Workflow for the primary enzymatic screening assay.

G PoloLikeKinase Polo-like Kinase 1 (PLK1) AuroraA Aurora Kinase A PoloLikeKinase->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Activates & Localizes Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibits

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.

Application Notes and Protocols for the Use of 4-(Piperidin-4-yl)pyridine in Developing CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(piperidin-4-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry for the development of agents targeting the central nervous system (CNS). This scaffold combines the key features of both piperidine and pyridine rings. Piperidine, a saturated heterocycle, is a common fragment in numerous approved drugs and natural products with CNS activity.[1][2] The pyridine ring, an aromatic heterocycle, is also a fundamental component of many pharmacologically active compounds and can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[3][4][5][6][7][8] The strategic combination of these two rings in the this compound core offers a versatile platform for creating diverse chemical libraries with the potential to interact with a wide range of CNS targets. These notes provide an overview of the application of this scaffold in targeting various CNS receptors, including muscarinic, opioid, and sigma receptors, complete with detailed experimental protocols and data presentation.

Application Note 1: Development of Positive Allosteric Modulators (PAMs) for the Muscarinic Acetylcholine M4 Receptor

Background

The muscarinic acetylcholine receptor 4 (M4) is implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. Positive allosteric modulators (PAMs) of the M4 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, which may lead to improved efficacy and a better side-effect profile compared to orthosteric agonists. The this compound scaffold can be elaborated to produce potent and selective M4 PAMs.[9]

Data Presentation

The pharmacological properties of a series of hypothetical this compound derivatives as M4 PAMs are summarized in the table below. The data is presented to facilitate structure-activity relationship (SAR) analysis.[9]

Compound IDR-Group ModificationpKBlogαlogβlog(τ/KA)
P4P-M4-01 H6.51.20.88.5
P4P-M4-02 4-Fluorophenyl7.21.51.19.8
P4P-M4-03 2-Thienyl7.01.41.09.4
P4P-M4-04 Cyclohexyl6.81.30.99.0

Experimental Protocols

1. Radioligand Binding Assay for M4 Receptor Affinity

This protocol is designed to determine the binding affinity of test compounds for the human M4 receptor.[9]

  • Materials:

    • CHO cells stably expressing the human M4 receptor.

    • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Test compounds dissolved in DMSO.

    • Scintillation cocktail and vials.

  • Procedure:

    • Prepare cell membranes from CHO-hM4 cells.

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-NMS (final concentration ~0.1 nM), and 25 µL of test compound at various concentrations.

    • Initiate the binding reaction by adding 100 µL of cell membrane suspension (10-20 µg of protein).

    • Incubate for 60 minutes at 25°C.

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

    • Determine non-specific binding in the presence of a high concentration of a known M4 antagonist (e.g., atropine).

    • Calculate Ki values using the Cheng-Prusoff equation.

2. Functional Assay for M4 PAM Activity

This protocol assesses the ability of test compounds to potentiate the M4 receptor's response to acetylcholine.[9]

  • Materials:

    • CHO-hM4 cells.

    • Assay buffer.

    • Acetylcholine (ACh).

    • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Test compounds.

  • Procedure:

    • Plate CHO-hM4 cells in a 96-well plate and allow them to attach overnight.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add test compounds at various concentrations and incubate for 15 minutes.

    • Add a sub-maximal concentration of ACh (EC20) and immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Generate concentration-response curves for the test compounds in the presence of ACh to determine their potency (EC50) and efficacy as PAMs.

Visualization

M4_PAM_Mechanism cluster_receptor M4 Receptor Receptor Orthosteric Site Allosteric Site G_Protein G-Protein Activation Receptor->G_Protein Activates ACh Acetylcholine ACh->Receptor:f0 Binds PAM This compound Derivative (PAM) PAM->Receptor:f1 Binds Cellular_Response Modulated Cellular Response G_Protein->Cellular_Response Leads to

Caption: Mechanism of an M4 Positive Allosteric Modulator (PAM).

Application Note 2: Dual-Targeting Dopamine Transporter (DAT) and μ-Opioid Receptor (μOR)

Background

The dopamine transporter (DAT) and the μ-opioid receptor (μOR) are critical targets in the treatment of substance use disorders and pain. Agents that can modulate both of these targets may offer a novel therapeutic approach with enhanced efficacy. The this compound scaffold can serve as a foundation for designing such dual-activity ligands.[10]

Data Presentation

The following table presents the in vitro pharmacological profile of hypothetical this compound derivatives at monoamine transporters and opioid receptors.[10]

Compound IDDAT Ki (nM)NET Ki (nM)SERT Ki (nM)μOR Ki (nM)μOR GTPγS (% Agonism @ 10 µM)
P4P-DM-01 150>1000>10008515% (Partial Agonist)
P4P-DM-02 210850>10001205% (Weak Partial Agonist)
P4P-DM-03 85>1000>10005025% (Partial Agonist)
P4P-DM-04 500>1000950300Not active

Experimental Protocols

1. Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol measures the ability of test compounds to inhibit the uptake of [3H]-dopamine into cells expressing the human dopamine transporter.[10]

  • Materials:

    • HEK293 cells stably expressing the human DAT.

    • [3H]-Dopamine.

    • Assay buffer: Krebs-Ringer-HEPES buffer.

    • Test compounds.

    • Nomifensine or cocaine as a positive control.

  • Procedure:

    • Plate HEK-hDAT cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of test compounds for 15 minutes at 37°C.

    • Add [3H]-Dopamine (final concentration ~10 nM) and incubate for 10 minutes at 37°C.

    • Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of nomifensine.

    • Calculate the IC50 value for each test compound.

2. μ-Opioid Receptor (μOR) Functional Assay (GTPγS Binding)

This assay determines the functional activity (agonism, partial agonism, or antagonism) of test compounds at the μOR by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.[10]

  • Materials:

    • CHO-K1 cells stably expressing the human μOR.

    • [35S]GTPγS.

    • GDP.

    • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • DAMGO as a reference agonist.

    • Test compounds.

  • Procedure:

    • Prepare cell membranes from CHO-hμOR cells.

    • Pre-incubate the membranes with test compounds and GDP for 20 minutes at 25°C.

    • Add SPA beads and incubate for another 60 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS and incubate for 30 minutes.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

    • Express the activity of test compounds as a percentage of the maximal stimulation produced by DAMGO.

Visualization

Dual_Target_Workflow Start Synthesized this compound Derivatives Primary_Screening Primary Screening: Binding Assays Start->Primary_Screening DAT_Binding DAT Binding Assay Primary_Screening->DAT_Binding Opioid_Binding μ, δ, κ Opioid Receptor Binding Assays Primary_Screening->Opioid_Binding Functional_Assays Functional Assays for Hits DAT_Binding->Functional_Assays Opioid_Binding->Functional_Assays DAT_Uptake DAT Uptake Inhibition Functional_Assays->DAT_Uptake GTP_Assay μOR GTPγS Assay Functional_Assays->GTP_Assay SAR_Analysis SAR Analysis and Lead Optimization DAT_Uptake->SAR_Analysis GTP_Assay->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: Workflow for evaluating dual DAT/μOR ligands.

Application Note 3: Development of Sigma-1 Receptor (σ1R) Ligands

Background

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in various CNS functions, including neuronal plasticity, and is a promising target for the treatment of neuropathic pain, neurodegenerative diseases, and depression. The this compound scaffold can be decorated to produce high-affinity ligands for the σ1R.[11]

Data Presentation

The binding affinities of a series of hypothetical this compound derivatives for sigma receptors are presented below.[11]

Compound IDLinker (n)R-Group on Piperidine-Nσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)
P4P-S1-01 -Benzyl25.5150059
P4P-S1-02 CH2Benzyl10.22100206
P4P-S1-03 (CH2)2Benzyl5.82500431
P4P-S1-04 (CH2)24-Fluorobenzyl4.12800683

Experimental Protocol

1. Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the σ1R.

  • Materials:

    • Rat liver membrane homogenates (a rich source of σ1R).

    • [3H]-(+)-pentazocine as the radioligand.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Haloperidol for determining non-specific binding.

    • Test compounds.

  • Procedure:

    • In a 96-well plate, combine membrane homogenate (150-200 µg protein), [3H]-(+)-pentazocine (final concentration ~2 nM), and test compounds at various concentrations in a final volume of 200 µL.

    • Incubate the mixture for 120 minutes at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of 10 µM haloperidol.

    • Calculate IC50 values and convert them to Ki values.

Visualization

SAR_Sigma1 Scaffold This compound Scaffold Linker Linker Modification (e.g., alkyl chain length) Scaffold->Linker Piperidine_N_Sub Piperidine N-Substitution (e.g., substituted benzyl) Scaffold->Piperidine_N_Sub Pyridine_Sub Pyridine Ring Substitution Scaffold->Pyridine_Sub Affinity Increased σ1R Affinity and Selectivity Linker->Affinity Piperidine_N_Sub->Affinity Pyridine_Sub->Affinity

Caption: Structure-Activity Relationship (SAR) for σ1R Ligands.

General Synthetic Protocol: C-N Cross-Coupling for N-Arylation of this compound

Background

A common method for elaborating the this compound scaffold is through N-arylation or N-alkylation of the piperidine nitrogen. C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for forming this bond.[12]

Protocol

This protocol describes a general procedure for the palladium-catalyzed C-N coupling of an aryl halide with this compound.

  • Materials:

    • This compound.

    • Aryl halide (e.g., 1-bromo-4-fluorobenzene).

    • Palladium catalyst (e.g., Pd2(dba)3).

    • Ligand (e.g., BINAP).

    • Base (e.g., sodium tert-butoxide).

    • Anhydrous solvent (e.g., toluene).

    • Inert atmosphere (nitrogen or argon).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq).

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(piperidin-4-yl)pyridine derivative.

Visualization

Synthetic_Scheme Reactants This compound + Aryl-Halide Conditions Pd Catalyst Ligand, Base Toluene, 100°C Reactants->Conditions Product N-Aryl-4-(piperidin-4-yl)pyridine Conditions->Product Buchwald-Hartwig Coupling

Caption: General synthetic scheme for N-arylation.

References

Application of 4-(Piperidin-4-yl)pyridine in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the design and development of novel anticancer therapeutics. Its unique structural features, combining a basic piperidine ring with a pyridine moiety, allow for versatile interactions with various biological targets implicated in cancer progression. This document provides detailed application notes on the utility of this scaffold, protocols for key experiments, and a summary of its role in targeting critical signaling pathways.

Introduction to the this compound Scaffold in Oncology

The this compound core serves as a versatile building block for creating potent and selective inhibitors of key enzymes involved in cancer pathogenesis. Its piperidine nitrogen can be functionalized to interact with specific amino acid residues in target proteins, while the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. This adaptability has led to the development of inhibitors for several important classes of anticancer targets, including histone deacetylases (HDACs), lysine-specific demethylase 1 (LSD1), and protein kinases such as Akt.

Key Anticancer Targets and Mechanisms of Action

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in the regulation of gene expression.[1] Overexpression of LSD1 has been observed in various cancers, where it contributes to the suppression of tumor suppressor genes and promotes cell proliferation.[2]

Derivatives of this compound have been successfully designed as potent and reversible inhibitors of LSD1.[1][3] These compounds typically feature substitutions on the pyridine and piperidine rings that optimize binding to the LSD1 active site. For instance, a notable example is 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, which has demonstrated a Ki of 29 nM for LSD1.[1][3] The piperidine moiety in these inhibitors often plays a crucial role in enhancing potency and selectivity.[1]

Signaling Pathway:

LSD1_Pathway LSD1 LSD1 H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation Gene_Silencing Tumor Suppressor Gene Silencing LSD1->Gene_Silencing H3K4me2 H3K4me2 H3K4me2->LSD1 Proliferation Cancer Cell Proliferation Gene_Silencing->Proliferation Inhibitor This compound Derivative Inhibitor->LSD1 Inhibition

Figure 1: LSD1 Inhibition by this compound Derivatives.
Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressors.[4][5] HDAC inhibitors have emerged as a promising class of anticancer agents.

While not a direct this compound, structurally related compounds incorporating a 4-piperidin-4-yl-triazole scaffold have been developed as potent HDAC inhibitors.[4][6] These compounds demonstrate the utility of the piperidin-4-yl moiety as a core structural element for targeting HDACs. They have shown excellent inhibitory activity, particularly against HDAC6, and antiproliferative effects against various human tumor cell lines.[4][6]

Signaling Pathway:

HDAC_Pathway HDAC HDAC Histones Deacetylated Histones HDAC->Histones Deacetylation Histones_Ac Acetylated Histones Histones_Ac->HDAC Apoptosis Apoptosis Histones_Ac->Apoptosis Gene Activation Chromatin Condensed Chromatin Histones->Chromatin Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Inhibitor Piperidin-4-yl Derivative Inhibitor->HDAC Inhibition

Figure 2: HDAC Inhibition by Piperidin-4-yl Containing Compounds.
Akt (Protein Kinase B) Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer.[7][8] Akt is a serine/threonine kinase that serves as a central node in this pathway.

The piperidin-4-yl group has been incorporated as a side chain in the design of potent Akt inhibitors.[9] This symmetric cyclic appendant with a terminal imine group can act as a hydrogen bond donor, facilitating interaction with the kinase hinge region. One such pan-Akt inhibitor, compound 10h from a reported series, demonstrated an IC50 of 24.3 nM for AKT1 and an IC50 of 3.7 µM for PC-3 cell proliferation.[9]

Signaling Pathway:

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidin-4-yl Derivative Inhibitor->Akt Inhibition

Figure 3: PI3K/Akt/mTOR Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative compounds containing the this compound or a closely related scaffold.

Table 1: LSD1 Inhibitory Activity

Compound IDTargetKi (nM)Cell LineEC50 (µM)Reference
Compound 20 LSD1-MV4-110.36
Molm-133.4
MDA-MB-2315.6
MCF-73.6
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile LSD129MV4-110.28[1][3]
Molm-130.84[1]
MCF-73.6[1]
MDA-MB-2315.6[1]

Table 2: HDAC Inhibitory Activity

Compound IDTargetIC50 (µM)Cell LineGI50 (µM)Reference
WY-15 HDAC6-SGC-7901-[6]
NCI-H226-[6]
MCF-7-[6]
HL-60-[6]

Table 3: Akt Inhibitory Activity

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
10h AKT124.3PC-33.7[9]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the coupling of a functionalized pyridine core with a protected piperidine moiety, followed by deprotection and further derivatization.

Experimental Workflow:

Synthesis_Workflow Start Starting Materials (e.g., 2-chloro-4-chloromethylpyridine, Boc-piperidine) Coupling Coupling Reaction (e.g., Nucleophilic Substitution) Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Deprotection Boc Deprotection (e.g., TFA/DCM) Purification1->Deprotection Purification2 Purification (e.g., HPLC) Deprotection->Purification2 Derivatization Further Derivatization (e.g., Amide Coupling) Purification2->Derivatization Final_Product Final Product Derivatization->Final_Product

Figure 4: General Synthetic Workflow.

Protocol for Synthesis of 2-chloro-4-(piperidin-4-ylmethyl)pyridine:

  • To a solution of 2-chloro-4-chloromethylpyridine (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.0 eq) and tert-butyl 4-methylpiperidine-1-carboxylate (1.0 eq).

  • Heat the reaction mixture at 80°C for 6 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude product is the Boc-protected intermediate.

  • Dissolve the intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or HPLC to obtain the final product.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro HDAC Activity Assay

This fluorometric assay measures the activity of HDAC enzymes.[7][12][13][14][15]

Protocol:

  • Reaction Setup: In a 96-well black plate, add the following to each well: HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC).

  • Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development: Stop the reaction by adding a developer solution containing a trypsin-like protease and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Western Blot for Histone Methylation

Western blotting can be used to assess the effect of LSD1 inhibitors on the methylation status of histones.[1][16][17][18]

Protocol:

  • Cell Lysis and Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells and extract nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as an antibody against total histone H3, should be used to ensure equal protein loading.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable framework for the design of potent and selective inhibitors of various anticancer targets. Its synthetic tractability and favorable pharmacological properties make it an attractive starting point for further drug discovery efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, as well as exploring the application of this scaffold to a broader range of cancer-related targets. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing quest for more effective cancer therapies.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 4-(Piperidin-4-yl)pyridine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled 4-(piperidin-4-yl)pyridine, a versatile scaffold for the development of novel PET imaging agents. The protocols described below are based on established radiolabeling methodologies for structurally similar piperidine and pyridine derivatives and are intended to serve as a comprehensive guide for researchers. Two common radiolabeling approaches, Carbon-11 methylation and Fluorine-18 fluorination, are presented.

Introduction

This compound and its derivatives have emerged as promising candidates for targeting various biological entities, including sigma receptors and lysine-specific demethylase 1 (LSD1).[1][2] The ability to radiolabel this scaffold with positron-emitting radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) allows for the non-invasive in vivo visualization and quantification of these targets using Positron Emission Tomography (PET). This technology is invaluable in neuroscience research, oncology, and drug development for understanding disease mechanisms and evaluating the pharmacokinetics and pharmacodynamics of novel therapeutics.

Biological Target and Signaling Pathway

While the specific biological target of the parent this compound may vary depending on further chemical modifications, structurally related compounds have shown high affinity for the Sigma-1 Receptor (σ1R) .[1][3][4] The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses. Its dysregulation is associated with several neurological and psychiatric disorders.

Below is a diagram illustrating a simplified signaling pathway involving the Sigma-1 Receptor.

sigma1_pathway Simplified Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r Sigma-1 Receptor (σ1R) ip3r IP3 Receptor s1r->ip3r Modulates vdac VDAC s1r->vdac Interacts with ca_release Ca²⁺ Release ip3r->ca_release Mediates bip BiP/GRP78 bip->s1r Dissociates from ligand Radiolabeled This compound ligand->s1r Binds to cellular_stress Cellular Stress (e.g., ER Stress) cellular_stress->bip Induces downstream Downstream Signaling (e.g., Neuronal Survival, Plasticity) ca_release->downstream

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Protocols

Two primary methods for radiolabeling this compound are presented: N-¹¹C-methylation of the piperidine nitrogen and ¹⁸F-fluorination of the pyridine ring.

Protocol 1: Synthesis of [¹¹C]4-(1-Methylpiperidin-4-yl)pyridine

This protocol describes the N-methylation of the precursor, this compound, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5][6]

Precursor: this compound dihydrochloride (commercially available).

c11_workflow Workflow for [¹¹C]4-(1-Methylpiperidin-4-yl)pyridine Synthesis cluster_synthesis Automated Radiosynthesis Module cluster_purification Purification cluster_qc Quality Control c11_production [¹¹C]CO₂ Production (Cyclotron) c11_conversion Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf c11_production->c11_conversion reaction ¹¹C-Methylation Reaction c11_conversion->reaction hplc Semi-preparative HPLC reaction->hplc spe Solid-Phase Extraction (SPE) Formulation hplc->spe final_product Final Product: [¹¹C]4-(1-Methylpiperidin-4-yl)pyridine spe->final_product analytical_hplc Analytical HPLC gc Gas Chromatography sterility Sterility & Endotoxin Testing precursor Precursor: This compound precursor->reaction final_product->analytical_hplc final_product->gc final_product->sterility

Caption: Synthesis workflow for [¹¹C]4-(1-methylpiperidin-4-yl)pyridine.

  • Preparation of Precursor: Dissolve this compound dihydrochloride (0.5-1.0 mg) in a suitable solvent such as dimethylformamide (DMF) or acetone (200-300 µL) in a reaction vessel. The dihydrochloride salt may need to be neutralized with a base (e.g., triethylamine) prior to the reaction.

  • Production of [¹¹C]Methylating Agent: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated radiosynthesis module. [¹¹C]CH₃OTf is generally more reactive.[5][7]

  • ¹¹C-Methylation Reaction: Transfer the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel containing the precursor solution. Heat the reaction mixture at 80-120°C for 3-5 minutes. The secondary amine of the piperidine ring acts as the nucleophile.[8]

  • Purification: After cooling, quench the reaction mixture with mobile phase and purify the crude product using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: Collect the fraction containing the radiolabeled product and reformulate it into an injectable solution, typically using solid-phase extraction (SPE) to remove the HPLC solvents and dissolve the final product in a physiologically compatible buffer (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including determination of radiochemical purity and identity by analytical HPLC, measurement of molar activity, analysis of residual solvents by gas chromatography (GC), and sterility and endotoxin testing.

Protocol 2: Synthesis of [¹⁸F]4-(1-(2-Fluoroethyl)piperidin-4-yl)pyridine

This protocol describes a two-step synthesis involving the preparation of a suitable precursor followed by nucleophilic fluorination with [¹⁸F]fluoride.

Precursor Synthesis: N-Boc-4-(pyridin-4-yl)piperidine-1-carboxylate followed by deprotection and reaction with 2-bromoethanol and subsequent tosylation.

f18_workflow Workflow for [¹⁸F]4-(1-(2-Fluoroethyl)piperidin-4-yl)pyridine Synthesis cluster_synthesis Automated Radiosynthesis Module cluster_purification Purification cluster_qc Quality Control f18_production [¹⁸F]Fluoride Production (Cyclotron) f18_activation [¹⁸F]Fluoride Activation (K₂CO₃/K₂₂₂ complex) f18_production->f18_activation reaction ¹⁸F-Fluorination Reaction f18_activation->reaction hplc Semi-preparative HPLC reaction->hplc spe Solid-Phase Extraction (SPE) Formulation hplc->spe final_product Final Product: [¹⁸F]4-(1-(2-Fluoroethyl)piperidin-4-yl)pyridine spe->final_product analytical_hplc Analytical HPLC gc Gas Chromatography sterility Sterility & Endotoxin Testing precursor Precursor: 2-(4-(Pyridin-4-yl)piperidin-1-yl)ethyl 4-methylbenzenesulfonate precursor->reaction final_product->analytical_hplc final_product->gc final_product->sterility

Caption: Synthesis workflow for [¹⁸F]4-(1-(2-fluoroethyl)piperidin-4-yl)pyridine.

  • Precursor Synthesis: Synthesize the tosylate precursor, 2-(4-(pyridin-4-yl)piperidin-1-yl)ethyl 4-methylbenzenesulfonate, from this compound.

  • Production and Activation of [¹⁸F]Fluoride: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex.

  • ¹⁸F-Fluorination Reaction: Dissolve the tosylate precursor (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (300-500 µL) and add to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 100-150°C for 10-15 minutes.[9][10]

  • Purification: After cooling, dilute the reaction mixture with water and purify the crude product using semi-preparative reverse-phase HPLC.

  • Formulation: Reformulate the collected product fraction into an injectable solution using an SPE cartridge as described in Protocol 1.

  • Quality Control: Perform the same quality control procedures as outlined in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data for the radiosynthesis of ¹¹C-methylated and ¹⁸F-fluorinated piperidine and pyridine derivatives, which can serve as benchmarks for the synthesis of radiolabeled this compound.

Table 1: Typical Quantitative Data for ¹¹C-Methylation of Piperidine Derivatives

ParameterTypical ValueReference
Radiochemical Yield (RCY)30-60% (decay-corrected)[5][11]
Radiochemical Purity>98%[11]
Molar Activity (Aₘ)50-200 GBq/µmol at end of synthesis[11]
Synthesis Time30-45 minutes[8]

Table 2: Typical Quantitative Data for ¹⁸F-Fluorination of Pyridine and Piperidine Derivatives

ParameterTypical ValueReference
Radiochemical Yield (RCY)15-40% (decay-corrected)[12][13][14]
Radiochemical Purity>99%[3][13]
Molar Activity (Aₘ)80-300 GBq/µmol at end of synthesis[13]
Synthesis Time60-90 minutes[13]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the synthesis of radiolabeled this compound for PET imaging studies. By leveraging established ¹¹C-methylation and ¹⁸F-fluorination methodologies, researchers can efficiently produce these valuable molecular probes. The provided quantitative data and workflows offer a solid foundation for the implementation of these radiosyntheses in a research or clinical setting. Further optimization of reaction conditions for the specific this compound substrate may be necessary to achieve optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low yields or other issues during the synthesis of 4-(Piperidin-4-yl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low yield in the initial coupling reaction between a pyridine and a piperidine precursor.

Question: My Suzuki or Negishi coupling reaction between a protected 4-halopyridine and a piperidine-derived organometallic reagent is resulting in a low yield of the desired coupled product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in cross-coupling reactions for this synthesis are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is susceptible to deactivation.

    • Solution: Ensure anaerobic conditions are strictly maintained throughout the reaction setup and duration. Use freshly degassed solvents. Consider using a more robust catalyst system, such as one with bulky phosphine ligands (e.g., XPhos, SPhos) that protect the palladium center.

  • Poor Quality of Reagents: The Grignard or organozinc reagent derived from the piperidine moiety may have degraded due to moisture or air.

    • Solution: Prepare the organometallic reagent fresh before use. Titrate the reagent to determine its exact molarity. Ensure all glassware is rigorously dried.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient transmetalation and reductive elimination, or too high, leading to catalyst decomposition or side reactions.

    • Solution: Screen a range of temperatures. Start at room temperature and gradually increase to the reflux temperature of the solvent. Monitor the reaction progress by TLC or LC-MS at each temperature point.

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle.

    • Solution: If using a Suzuki coupling, screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For solvents, consider polar aprotic options like dioxane, THF, or DMF.

Troubleshooting Workflow:

start Low Yield in Coupling Reaction check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_reagents Assess Quality of Organometallic Reagent check_catalyst->check_reagents If catalyst is active optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If reagents are fresh optimize_conditions Screen Solvents and Bases optimize_temp->optimize_conditions If temperature optimization fails successful_yield Improved Yield optimize_conditions->successful_yield

Caption: Troubleshooting workflow for low-yield coupling reactions.

Issue 2: Incomplete deprotection of the piperidine nitrogen.

Question: I am observing incomplete removal of the Boc (tert-butoxycarbonyl) protecting group from the piperidine nitrogen, leading to a mixture of protected and deprotected product. How can I ensure complete deprotection?

Answer:

Incomplete deprotection is a frequent issue, often related to the reaction conditions or workup procedure.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The acid used (e.g., trifluoroacetic acid - TFA, or HCl) may not be strong enough or used in insufficient quantity to drive the deprotection to completion.

    • Solution: Increase the equivalents of acid. For a less reactive substrate, consider using a stronger acid. For HCl in dioxane, ensure the solution is fresh as its concentration can decrease over time.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is no longer visible.

  • Scavenger Interference: If scavengers are used to trap the released carbocations (e.g., anisole), they might in some cases interfere with the reaction.

    • Solution: While generally beneficial, try running the reaction without the scavenger to see if it improves completion, but be mindful of potential side reactions.

Quantitative Data on Deprotection Conditions:

AcidSolventTemperature (°C)Time (h)Typical Outcome
TFADCM251 - 2Generally effective, can require excess TFA.
4M HCl in DioxaneDioxane252 - 4Often provides the hydrochloride salt directly.
6M HCl (aq)Isopropanol503 - 5Can be effective for stubborn substrates.

Issue 3: Formation of a significant amount of a bis-substituted piperazine byproduct.

Question: During a reaction involving piperazine as a nucleophile with a pyridine electrophile, I am getting a significant amount of the bis-substituted piperazine side product. How can I favor the mono-substituted product?

Answer:

The formation of bis-substituted piperazine is a common problem due to the two reactive secondary amine sites.

Potential Causes & Solutions:

  • Molar Ratio of Reactants: Using a 1:1 molar ratio of piperazine to the electrophile often leads to a statistical mixture of mono- and bis-substituted products.

    • Solution: Use a large excess of piperazine (e.g., 5-10 equivalents). This statistically favors the mono-substitution. The unreacted piperazine can be removed by an acid wash during workup.[1]

  • Slow Addition: Adding the electrophile too quickly can create localized areas of high concentration, promoting the second substitution.

    • Solution: Add the electrophile solution dropwise to a solution of the excess piperazine at a controlled temperature.

Experimental Protocol: Mono-N-Arylation of Piperazine

  • Dissolve piperazine (10 eq.) in a suitable solvent (e.g., DMSO or acetonitrile).

  • Heat the solution to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add a solution of the 4-halopyridine (1 eq.) in the same solvent to the piperazine solution over a period of 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the 4-halopyridine is consumed.

  • After completion, cool the reaction mixture and perform an aqueous workup with an acid wash (e.g., dilute HCl) to remove excess piperazine.

  • Extract the product into an organic solvent and purify by column chromatography or crystallization.

Issue 4: Difficulty in purifying the final this compound product.

Question: My final product is difficult to purify, showing persistent impurities even after column chromatography. What alternative purification strategies can I employ?

Answer:

Purification of polar, basic compounds like this compound can be challenging.

Potential Solutions:

  • Acid-Base Extraction: This technique leverages the basicity of the product to separate it from non-basic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous phase as its hydrochloride salt.

      • Wash the aqueous phase with an organic solvent to remove non-basic impurities.

      • Basify the aqueous phase with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

      • Extract the free-base product back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified product.

  • Crystallization/Salt Formation: The product can often be purified by converting it to a crystalline salt.

    • Protocol: Dissolve the crude free-base product in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of an acid (e.g., HCl in ether, or p-toluenesulfonic acid) to precipitate the corresponding salt. The salt can then be collected by filtration and washed with a cold solvent. The dihydrochloride salt of this compound is a known solid.

Purification Logic Diagram:

crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography acid_base_extraction Acid-Base Extraction column_chromatography->acid_base_extraction If impurities persist pure_product Pure Product column_chromatography->pure_product If successful crystallization Crystallization / Salt Formation acid_base_extraction->crystallization If further purification needed acid_base_extraction->pure_product crystallization->pure_product

Caption: Purification strategies for this compound.

References

Technical Support Center: Purification of 4-(Piperidin-4-yl)pyridine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(Piperidin-4-yl)pyridine using flash chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound on silica gel?

A1: this compound is a basic compound containing two nitrogen atoms. When using standard silica gel, which is acidic, you may encounter several challenges. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2]

Q2: How can I prevent peak tailing and improve the separation of my compound?

A2: To minimize peak tailing and improve separation, the acidic sites on the silica gel should be neutralized. This can be achieved by adding a small amount of a volatile base, such as triethylamine (Et3N) or pyridine, to the mobile phase. A common starting point is to add 0.5-2% of triethylamine to your elution solvent.[1]

Q3: My compound is not eluting from the column. What could be the issue?

A3: If your compound is not eluting, it could be due to several factors:

  • Strong Interaction with Silica: The basic nature of the compound may be causing it to bind too strongly to the acidic stationary phase.[1][2] Consider deactivating the silica with triethylamine as mentioned above.

  • Inappropriate Mobile Phase: The mobile phase may not be polar enough to elute the compound. You may need to increase the polarity of your solvent system.

  • Compound Degradation: It is possible the compound is degrading on the silica gel.[1][2] To test for this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a period, and then eluting it to see if any degradation has occurred.

Q4: I am observing multiple spots on my TLC plate for a seemingly pure sample. What could be the cause?

A4: This could be due to a few reasons. It's possible that you are observing the formation of different protonated states of your basic compound on the acidic TLC plate. Adding a small amount of triethylamine to the TLC mobile phase can help to resolve this. Alternatively, there might be impurities or degradation products present.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad Peaks/Tailing Strong interaction of the basic analyte with acidic silica gel.Add 0.5-2% triethylamine or pyridine to the mobile phase to neutralize the silica.[1]
Low or No Recovery Irreversible adsorption or degradation on the silica column.Deactivate the silica gel with a base before packing the column. Alternatively, consider using a different stationary phase like neutral alumina or a C18 reversed-phase column.[1]
Poor Separation of Impurities Inappropriate solvent system or co-elution of impurities.Optimize the mobile phase polarity through TLC analysis. A gradient elution may provide better separation than an isocratic one.
Compound Precipitation on the Column The compound is not soluble in the mobile phase as it separates from the crude mixture.Incorporate a co-solvent in your mobile phase that can help maintain the solubility of the purified compound.[4]

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase. To deactivate the silica, add 1-2% triethylamine to the slurry and stir for 30 minutes.[1]

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase. For less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the powder to the top of the column.[5]

  • Elution: Begin elution with your chosen mobile phase, collecting fractions and monitoring by TLC. A common mobile phase for similar compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the addition of triethylamine.

Recommended Mobile Phase Systems (Starting Points)
System Composition Notes
DCM/MeOH with Et3N Gradient of 0-10% Methanol in Dichloromethane + 1% TriethylamineGood for polar compounds. The gradient helps to elute the compound effectively.
Hexanes/EtOAc with Et3N Gradient of 20-80% Ethyl Acetate in Hexanes + 1% TriethylamineSuitable for less polar impurities. The target compound will likely elute at higher ethyl acetate concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_slurry Prepare Silica Slurry + 1-2% Et3N pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Gradient (e.g., DCM/MeOH + Et3N) load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for the flash chromatography purification of this compound.

troubleshooting_logic start Problem Observed tailing Peak Tailing? start->tailing no_elution Compound Not Eluting? start->no_elution poor_sep Poor Separation? start->poor_sep solution_base Add 0.5-2% Et3N to Mobile Phase tailing->solution_base solution_polarity Increase Mobile Phase Polarity no_elution->solution_polarity solution_alt_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) no_elution->solution_alt_phase solution_gradient Optimize Gradient poor_sep->solution_gradient

Caption: Troubleshooting decision tree for common flash chromatography issues.

References

Technical Support Center: Recrystallization of 4-(Piperidin-4-yl)pyridine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-(Piperidin-4-yl)pyridine salts, such as the hydrochloride (HCl) and dihydrochloride salts. The information is presented in a question-and-answer format to directly address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound salts?

A1: Due to the polar nature of this compound salts, polar solvents are generally the most effective for recrystallization. A good starting point is to screen polar protic solvents. Based on literature for structurally similar compounds, the following solvents and solvent systems are recommended for initial small-scale screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol

  • Mixed Solvent Systems: Ethanol/Ether, Ethanol/Ethyl Acetate

The ideal solvent or solvent system is one in which the salt has high solubility at an elevated temperature and low solubility at room temperature or below.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons. Here are some troubleshooting steps:

  • Lower the solution temperature before cooling: If the boiling point of your solvent is higher than the melting point of the salt, the compound may melt before it dissolves. Try to dissolve the salt at a temperature below its melting point.

  • Dilute the solution: The concentration of the salt in the solvent may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it.

  • Slow down the cooling process: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: Consider using a solvent mixture. If you are using a single solvent, adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot, dissolved solution can sometimes promote crystallization.

Q3: No crystals have formed even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is typically due to either using too much solvent or an inhibition of nucleation. Try the following techniques to induce crystallization:

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure, crystalline product, add a single, tiny crystal to the solution. This will act as a template for further crystal formation.

  • Cool to a lower temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or even a freezer, assuming your solvent won't freeze.

Q4: The recovery of my purified product is very low. How can I improve the yield?

A4: Low recovery can be caused by several factors during the recrystallization process:

  • Using excess solvent: The most common cause of low yield is using too much solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize the amount of product that crystallizes out of the solution.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving a significant portion of your product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Crude salt does not dissolve - Incorrect solvent choice- Insufficient solvent volume- Insoluble impurities present- Test the solubility of a small sample in various polar solvents (e.g., ethanol, methanol).- Gradually add more hot solvent until the salt dissolves.- If a significant portion has dissolved and some solid remains, perform a hot filtration to remove insoluble impurities.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high.- Add more hot solvent to dilute the solution.- Allow the solution to cool slowly to room temperature before further cooling.- Try a different solvent or a mixed solvent system.
No crystal formation - Too much solvent was used.- Nucleation is inhibited.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask or add a seed crystal.- Cool the solution in an ice bath.
Low product recovery - Excess solvent used for dissolution.- Premature crystallization during filtration.- Product loss during crystal washing.- Use the minimum amount of hot solvent required.- Pre-heat the filtration apparatus.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product.

Experimental Protocols

While specific quantitative data for the recrystallization of this compound salts is not extensively available in public literature, the following generalized protocols are based on methods used for structurally similar compounds.[1] It is strongly recommended to perform small-scale trials to optimize solvent choice and volumes for your specific salt.

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound salt. Add a small volume of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of hot ethanol until the salt just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol-Ether)
  • Dissolution: Dissolve the crude this compound salt in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still warm, slowly add diethyl ether (the anti-solvent) dropwise with swirling until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-ether mixture.

  • Drying: Dry the purified crystals under vacuum.

Process Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? cool_slowly Slow Cooling dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: General workflow for the recrystallization of this compound salts.

Troubleshooting_Tree start Problem During Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue sol_too_much Too much solvent? no_crystals->sol_too_much conc_too_high Too concentrated? oiling_out->conc_too_high min_solvent Used minimum hot solvent? low_yield->min_solvent evaporate Evaporate some solvent sol_too_much->evaporate Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal sol_too_much->induce_nucleation No add_solvent Add more hot solvent conc_too_high->add_solvent Yes slow_cooling Cool more slowly conc_too_high->slow_cooling No use_less_next_time Use less solvent in future attempts min_solvent->use_less_next_time No check_wash Minimal cold wash? min_solvent->check_wash Yes use_less_wash Use less wash solvent check_wash->use_less_wash No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Side-product formation in the synthesis of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Piperidin-4-yl)pyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve:

  • Catalytic Hydrogenation of 4-Phenylpyridine: This is a widely used approach where the pyridine ring of 4-phenylpyridine is selectively reduced to a piperidine ring.[1][2]

  • Coupling Reactions: Cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the C-C bond between a pre-functionalized pyridine and a piperidine ring. This often involves the use of a protected piperidine derivative.[3][4]

  • Multi-step Synthesis from Piperidin-4-one: This involves the reaction of a protected piperidin-4-one with a pyridine-containing nucleophile, followed by dehydration and deprotection steps.

Q2: What are the major side-products I should be aware of during the synthesis of this compound via catalytic hydrogenation of 4-phenylpyridine?

A2: The primary side-products in the catalytic hydrogenation of 4-phenylpyridine are due to over-reduction. These include:

  • 4-Cyclohexylpyridine: Formed by the reduction of the phenyl ring instead of the pyridine ring.[1][5]

  • 4-Cyclohexylpiperidine: Results from the complete reduction of both the pyridine and phenyl rings.[1][5]

  • Incomplete Hydrogenation Products: Tetrahydropyridine intermediates may be present if the reaction is not driven to completion.

Q3: I am using a Suzuki coupling approach. What are the common pitfalls and side-products?

A3: Suzuki couplings involving pyridine and piperidine derivatives can be challenging. Common issues and side-products include:

  • Protodeboronation: The boronic acid or ester can be hydrolyzed back to the corresponding arene, reducing the yield of the desired product. This is particularly an issue with heteroaryl boronic acids.[6]

  • Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of both the pyridine and piperidine rings can coordinate to the palladium catalyst, leading to its deactivation.[6]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halide can occur.

  • Formation of Phenylated Impurities: Impurities derived from the aryl groups on the phosphine ligands of the catalyst can be a significant issue in the synthesis of 4-arylpyridines.[7]

Q4: My reaction is showing a new, unexpected spot on the TLC plate. What could it be?

A4: An unexpected spot could be a number of things depending on your reaction conditions. Some possibilities include:

  • Pyridine N-oxide: If oxidizing conditions are present, even inadvertently, the pyridine nitrogen can be oxidized to an N-oxide.[1][8]

  • Side-reactions of Protecting Groups: If you are using a Boc-protected piperidine, side reactions can occur during deprotection, or the Boc group itself can participate in unexpected reactions under certain conditions.[9]

  • Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of 4-Phenylpyridine
Potential Cause Troubleshooting/Solution
Catalyst Poisoning The piperidine product can sometimes inhibit the catalyst.[1] Ensure high-purity starting materials and solvents. Consider using a more robust catalyst or increasing the catalyst loading.
Suboptimal Reaction Conditions Optimize hydrogen pressure, temperature, and reaction time. A Design of Experiment (DoE) approach can be beneficial to identify the ideal parameters.[2]
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider adding fresh catalyst.
Issue 2: Formation of Over-reduction Side-products in Catalytic Hydrogenation
Potential Cause Troubleshooting/Solution
Harsh Reaction Conditions High temperatures and pressures can favor over-reduction. Attempt the reaction under milder conditions.
Non-selective Catalyst The choice of catalyst is crucial for selectivity. Palladium on carbon (Pd/C) has been shown to be effective in selectively reducing the pyridine ring.[1] Rhodium catalysts may show higher activity but can lead to more over-reduction products.[1]

Quantitative Data on Side-Product Formation in Catalytic Hydrogenation of 4-Phenylpyridine

The following table summarizes the selectivity for 4-Phenylpiperidine (desired product) versus the main side-products, 4-Cyclohexylpyridine and 4-Cyclohexylpiperidine, using different catalysts in batch hydrogenation.[1]

CatalystConversion (%)Selectivity 4-Phenylpiperidine (%)Selectivity 4-Cyclohexylpyridine (%)Selectivity 4-Cyclohexylpiperidine (%)
5% Rh/C408569
5% Pd/C999631
10% Pd/C9999<1<1
5% Pt/C7>99<1<1
5% Ru/C58515<1

Reaction conditions: 0.1 M 4-phenylpyridine in ethyl acetate, 1 mol% catalyst, 30 bar H₂, 110 °C, 2-65 h.

Issue 3: Low Yield in Suzuki Coupling
Potential Cause Troubleshooting/Solution
Catalyst Deactivation Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for heteroaryl couplings.[6] Consider using a pre-catalyst for a more active and stable catalytic species.
Protodeboronation Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[6] Running the reaction under anhydrous conditions can also minimize this side reaction.
Suboptimal Base The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize side reactions.[6]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4-Phenylpyridine[1]

Materials:

  • 4-Phenylpyridine

  • Palladium on carbon (10 wt%)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • In a glass inlet for a 10 mL autoclave, weigh 4-phenylpyridine (155 mg, 1.00 mmol) and 10% Pd/C (10.6 mg, 0.01 mmol of Pd).

  • Add ethyl acetate (2.0 mL) and stir the mixture until the 4-phenylpyridine is completely dissolved.

  • Purge the autoclave with hydrogen gas and then pressurize to the desired pressure (e.g., 30 bar).

  • Place the autoclave in a pre-heated heating block at the desired reaction temperature (e.g., 110 °C) and begin stirring.

  • After the reaction is complete (monitor by TLC or GC-MS), cool the autoclave in an ice water bath.

  • Carefully release the pressure and filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography or crystallization.

Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway cluster_hydrogenation Catalytic Hydrogenation Route Start_H 4-Phenylpyridine Product_H This compound Start_H->Product_H Selective Hydrogenation (e.g., Pd/C, H₂) Side_Product_H1 4-Cyclohexylpyridine Start_H->Side_Product_H1 Over-reduction (Phenyl Ring) Side_Product_H2 4-Cyclohexylpiperidine Product_H->Side_Product_H2 Over-reduction (Phenyl Ring) Side_Product_H1->Side_Product_H2 Hydrogenation (Pyridine Ring)

Caption: Reaction pathways in the catalytic hydrogenation of 4-phenylpyridine.

Troubleshooting_Logic Problem Low Product Yield Cause1 Catalyst Poisoning Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Use High-Purity Reagents Increase Catalyst Loading Cause1->Solution1 Solution2 Optimize T, P, Time (DoE) Cause2->Solution2 Solution3 Modify Catalyst/Ligand Use Milder Conditions Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield.

Experimental_Workflow Start Reaction Setup (Substrate, Catalyst, Solvent) Reaction Hydrogenation (Controlled T and P) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Filtration and Concentration Monitoring->Workup Reaction Complete Purification Column Chromatography or Crystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound.

References

Stability issues of 4-(Piperidin-4-yl)pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Piperidin-4-yl)pyridine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1: For the solid form, it is recommended to store this compound at 2-8°C in a dark place under an inert atmosphere to minimize degradation. Solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light. For long-term storage, consider freezing the solution at -20°C or -80°C, but it is crucial to perform a stability test after thawing to ensure the compound's integrity.

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on the chemistry of related pyridine and piperidine compounds, potential degradation pathways for this compound in solution may include:

  • Oxidation: The piperidine or pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The oxidative aromatization of a dihydropyridine ring to a pyridine moiety is a known degradation pathway for related molecules.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pyridine-containing compounds.[1][2][3]

  • Acid/Base Catalyzed Hydrolysis: While the core structure is generally stable, extreme pH conditions might catalyze hydrolysis if susceptible functional groups are present in derivatives of this compound. Pyridine derivatives can undergo acid-catalyzed transformations.[4]

Q3: Which analytical techniques are suitable for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and detecting its degradation products.[3][5][6][7][8] The fluorophenyl group acts as a chromophore, making UV detection suitable.[6] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

Troubleshooting Guide

This guide addresses specific stability issues you might encounter during your experiments with this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound potency or inconsistent results over time. Solution Instability: The compound may be degrading in your experimental solvent or under your storage conditions.1. Prepare Fresh Solutions: Always aim to use freshly prepared solutions for your experiments. 2. Optimize Storage: If storage is unavoidable, store aliquots at -20°C or -80°C and protect from light. Perform a quick stability check (e.g., via HPLC) on a thawed aliquot before use. 3. Solvent Selection: Evaluate the stability of the compound in different biocompatible solvents (e.g., DMSO, ethanol, water with appropriate buffers).
Appearance of new peaks in HPLC chromatogram. Degradation: The new peaks likely represent degradation products.1. Characterize Degradants: Use LC-MS to identify the mass of the new peaks and propose potential structures. 2. Perform Forced Degradation Studies: To understand the degradation profile, subject the compound to stress conditions (acid, base, oxidation, heat, light) as detailed in the Experimental Protocols section. This will help in identifying and co-eluting the degradation products seen in your samples.
Precipitation of the compound from solution. Poor Solubility or pH Shift: The compound may have limited solubility in the chosen solvent, or a change in pH could be causing it to precipitate.1. Check Solubility: Determine the solubility of this compound in your solvent system. 2. Use Co-solvents: Consider using a co-solvent system (e.g., DMSO/water) to improve solubility. 3. Buffer the Solution: Maintain a constant pH using a suitable buffer system if the compound's solubility is pH-dependent.
Discoloration of the solution. Oxidation or Photodegradation: A change in color often indicates the formation of degradation products due to oxidation or light exposure.1. Protect from Light: Store and handle solutions in amber vials or cover them with aluminum foil.[2] 2. Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon. 3. Add Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[2]

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be a good starting point. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound. A starting wavelength of around 239 nm is recommended for similar structures.[5][6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed issue Inconsistent Results / New Peaks in HPLC start->issue check_storage Review Storage Conditions (Temp, Light, Atmosphere) issue->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Age) issue->check_solution_prep perform_forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->perform_forced_degradation check_solution_prep->perform_forced_degradation analyze_hplc Analyze by Stability-Indicating HPLC-UV perform_forced_degradation->analyze_hplc identify_degradants Identify Degradants by LC-MS analyze_hplc->identify_degradants optimize_conditions Optimize Experimental/Storage Conditions identify_degradants->optimize_conditions

Caption: Troubleshooting workflow for stability issues of this compound.

Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products parent This compound light Light (UV/Vis) parent->light heat Heat parent->heat oxygen Oxygen / Peroxide parent->oxygen acid_base Acid / Base parent->acid_base photo_products Photodegradation Products light->photo_products thermal_products Thermal Isomers/Degradants heat->thermal_products oxidized_products N-Oxides / Ring Opened Products oxygen->oxidized_products hydrolysis_products Hydrolyzed Products (pH dependent) acid_base->hydrolysis_products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Solubility of 4-(Piperidin-4-yl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 4-(Piperidin-4-yl)pyridine in organic solvents. Below you will find a predicted solubility profile, a troubleshooting guide for common experimental issues, and a detailed protocol for solubility determination.

Predicted Solubility of this compound

SolventPolarity IndexPredicted SolubilityRationale
Polar Protic Solvents
Water10.2SolubleThe nitrogen atoms in the pyridine and piperidine rings can form hydrogen bonds with water molecules.[1]
Methanol6.6Very SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding, readily solvating the molecule.
Ethanol5.2SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capacity facilitate dissolution.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds, including many heterocyclic amines.[2]
Dimethylformamide (DMF)6.4Very SolubleIts high polarity makes it a good solvent for polar molecules like this compound.
Acetonitrile6.2SolubleA polar aprotic solvent that should effectively solvate the compound.
Acetone5.1Moderately SolubleWhile polar, its solvating power for this specific molecule may be less than that of DMSO or DMF.
Less Polar Solvents
Dichloromethane (DCM)3.4Sparingly SolubleIts moderate polarity may allow for some dissolution, but high concentrations are unlikely to be achieved.
Chloroform4.3Sparingly SolubleSimilar to DCM, it is expected to be a poor solvent for this polar compound.
Ethyl Acetate4.3Sparingly SolubleExpected to have limited success in dissolving the compound due to polarity mismatch.
Nonpolar Solvents
Toluene2.4InsolubleThe aromatic nature of toluene is not sufficient to overcome the polarity of the solute.
Hexane0.0InsolubleAs a nonpolar solvent, it is highly unlikely to dissolve the polar this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound.

Q1: The compound is not dissolving in the chosen solvent, even though it is predicted to be soluble. What should I do?

A1: If you are experiencing difficulty dissolving the compound, please follow the troubleshooting workflow below. Several factors could be at play, including solvent quality, compound purity, and experimental conditions.

G start Start: Compound not dissolving step1 Step 1: Verify Basics - Check compound purity (e.g., via CoA). - Confirm solvent identity and grade. - Ensure solvent is anhydrous if required. start->step1 step2 Step 2: Gentle Physical Intervention - Vortex or stir the mixture vigorously for an extended period. - Try gentle warming (e.g., 30-40°C), monitoring for degradation. - Use sonication for 5-15 minutes. step1->step2 decision1 Did the compound dissolve? step2->decision1 step3 Step 3: Increase Solvent Polarity - If using a non-polar or moderately polar solvent, try a more polar one. - Consider a solvent mixture (e.g., DCM/Methanol). decision1->step3 No end_success Success: Compound Dissolved decision1->end_success Yes step4 Step 4: Consider pH Adjustment - For aqueous or alcoholic solutions, add a small amount of acid (e.g., HCl) to form a more soluble salt. [18] step3->step4 end_fail Issue Persists: Consult further technical support or consider alternative solvents. step4->end_fail G start Start: Solubility Determination prep Step 1: Preparation - Weigh 1-2 mg of this compound into a vial. start->prep add_solvent Step 2: Initial Solvent Addition - Add a small, known volume of solvent (e.g., 100 µL). prep->add_solvent mix Step 3: Mixing - Cap the vial and vortex for 30-60 seconds. - Observe for dissolution. add_solvent->mix decision1 Is the solid fully dissolved? mix->decision1 add_more_solvent Step 4: Incremental Solvent Addition - If not dissolved, add another known volume of solvent. - Record the total volume added. decision1->add_more_solvent No calculate Step 7: Calculation - Once dissolved, calculate the approximate solubility (e.g., in mg/mL). decision1->calculate Yes sonicate Step 5: Sonication (Optional) - If dissolution is slow, sonicate for 5-10 minutes. add_more_solvent->sonicate observe Step 6: Final Observation - After each addition and mixing, visually inspect for any remaining solid particles against a dark background. sonicate->observe observe->decision1 end End: Solubility Determined calculate->end

References

Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(Piperidin-4-yl)pyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the scale-up of this important heterocyclic compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your chemical synthesis endeavors.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.

Q1: My catalytic hydrogenation of the pyridine ring is slow or incomplete. What are the potential causes and solutions?

Potential Causes:

  • Catalyst Inactivity or Poisoning: The catalyst (e.g., Pd/C, PtO₂, Rh/C) may be old, of low quality, or poisoned by impurities in the starting material, solvent, or hydrogen gas. The nitrogen atoms in both the pyridine starting material and the piperidine product can also inhibit catalyst activity.[1]

  • Insufficient Hydrogen Pressure or Mass Transfer: On a larger scale, ensuring adequate hydrogen availability to the catalyst surface is more challenging. This can be due to insufficient pressure, poor agitation, or a low hydrogen concentration in the reactor headspace.

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may result in a sluggish reaction rate.

  • Poor Substrate Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

Solutions:

  • Catalyst Selection and Handling:

    • Use a fresh, high-quality catalyst from a reputable supplier.

    • Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), which can be more robust.

    • Perform a preliminary screening of different catalysts (e.g., Pd, Pt, Rh) and supports to find the optimal one for your specific substrate and conditions.

    • Ensure starting materials and solvents are free from sulfur-containing impurities, which are potent catalyst poisons.

  • Optimizing Reaction Conditions:

    • Gradually increase the hydrogen pressure within the safe limits of your reactor. Saturation of aromatic rings often requires higher pressures (e.g., 50-70 bar).[2]

    • Improve agitation to enhance gas-liquid-solid mass transfer.

    • Experiment with a modest increase in reaction temperature, while monitoring for the formation of byproducts.

    • Choose a solvent that fully dissolves the starting material. Protic solvents like acetic acid or ethanol are often used as they can protonate the pyridine ring, facilitating reduction.[2]

Q2: I am observing significant byproduct formation, particularly partially hydrogenated intermediates or over-hydrogenated products. How can I improve selectivity?

Potential Causes:

  • Harsh Reaction Conditions: High temperatures and pressures can favor over-hydrogenation of the second aromatic ring (if starting from 4,4'-bipyridine) or reduction of other functional groups.

  • Catalyst Choice: The type of metal and support can influence selectivity.

  • Substrate-Induced Deactivation: The pyridine substrate or piperidine product can alter the catalyst's surface, leading to different reaction pathways.

Solutions:

  • Fine-Tuning Reaction Parameters:

    • Lower the reaction temperature and/or pressure to favor the desired transformation.

    • Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction.

  • Catalyst and Additive Screening:

    • Test different catalysts. For instance, rhodium-based catalysts may offer different selectivity compared to palladium or platinum.

    • The addition of acidic or basic additives can modulate catalyst activity and selectivity.

Q3: The N-Boc deprotection step is problematic on a larger scale. What are the common challenges and solutions?

Potential Causes:

  • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group.

  • Side Reactions: Strong acidic conditions can cause degradation of other acid-sensitive functional groups in the molecule.

  • Difficult Work-up and Isolation: The resulting salt (e.g., hydrochloride or trifluoroacetate) can be difficult to handle, and neutralization and extraction can be cumbersome on a large scale.

Solutions:

  • Optimizing Deprotection Conditions:

    • Use a sufficient excess of a strong acid. A common choice is 4M HCl in dioxane.

    • If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50°C) or extending the reaction time. Monitor progress by TLC or LC-MS.

    • For substrates with other acid-sensitive groups, explore milder deprotection methods, such as using fluorinated alcohols (e.g., TFE or HFIP) at elevated temperatures.[3]

  • Streamlining Work-up:

    • After deprotection with HCl in a volatile solvent, the solvent and excess HCl can be removed under reduced pressure to directly isolate the hydrochloride salt.

    • If the free base is required, careful neutralization with a base like sodium bicarbonate or sodium hydroxide is necessary. Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent.

Q4: Purification of the final product is proving difficult, resulting in low yield and/or purity. What are effective purification strategies for scale-up?

Potential Causes:

  • Formation of Closely Related Impurities: Side products from the hydrogenation or deprotection steps may have similar physical properties to the desired product, making separation by crystallization or chromatography difficult.

  • Product Solubility: The product may be an oil or have high solubility in common solvents, making crystallization challenging.

  • Emulsion Formation during Extraction: During aqueous work-up, emulsions can form, leading to product loss.

Solutions:

  • Crystallization of a Salt: The most common method for purifying this compound is the crystallization of its dihydrochloride salt. This often provides a stable, crystalline solid with high purity.

    • Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or gaseous HCl).

    • Cool the mixture to induce crystallization.

    • Collect the crystals by filtration and wash with a cold solvent.

  • CO₂-Switchable Extraction: This is a greener alternative that leverages the basicity difference between the piperidine product and the pyridine starting material.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with water.

    • Pressurize the biphasic system with CO₂. The more basic piperidine product will be protonated to form a water-soluble bicarbonate salt and move to the aqueous phase, while the less basic pyridine remains in the organic phase.

    • Separate the aqueous phase and depressurize to release CO₂ and regenerate the free base, which can then be extracted with an organic solvent.

  • Chromatography: While less ideal for very large scales, flash column chromatography on silica gel can be used for purification. A gradient of a polar solvent (e.g., methanol with a small amount of ammonium hydroxide) in a less polar solvent (e.g., dichloromethane) is typically effective.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for the large-scale production of this compound?

A: The most prevalent industrial route involves a two-step process:

  • N-protection of one of the pyridine rings of 4,4'-bipyridine: This is typically done using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-4-(pyridin-4-yl)piperidine. This step deactivates one ring towards reduction.

  • Catalytic hydrogenation of the unprotected pyridine ring: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the remaining pyridine ring to a piperidine.

  • Deprotection of the N-Boc group: The final step is the removal of the Boc protecting group under acidic conditions to yield this compound, which is often isolated as its hydrochloride salt.

Q: What are the key safety considerations when performing catalytic hydrogenation at scale?

A: Catalytic hydrogenation at scale requires strict safety protocols due to the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. Key considerations include:

  • Properly rated high-pressure reactors: Ensure the reactor is designed to handle the intended pressure and temperature.

  • Inert atmosphere: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.

  • Catalyst handling: Heterogeneous catalysts like Pd/C can be pyrophoric, especially after use. They should be handled with care, preferably as a wet slurry, and never allowed to dry in the air on filter paper.

  • Hydrogen detection: The area should be equipped with hydrogen sensors to detect any leaks.

  • Proper venting: The reactor should be safely vented in a designated area.

Q: Can I avoid using a protecting group to simplify the synthesis?

A: While it is possible to directly hydrogenate 4,4'-bipyridine, controlling the selectivity to obtain this compound as the major product can be challenging. This approach often leads to a mixture of the starting material, the desired product, and the fully hydrogenated byproduct, bis(piperidin-4-yl), which can be difficult to separate. The use of a protecting group, although adding steps, generally provides a more controlled and reliable synthesis with higher purity of the final product.

Data Presentation: Comparative Performance of Catalytic Systems

The following table summarizes typical conditions and outcomes for related hydrogenation reactions, providing a baseline for process development.

Catalyst SystemSubstrateProductCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Purity (%)
5% Pd/CN-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equiv.Methanol50-601-5196>98
PtO₂Substituted PyridinesSubstituted Piperidines5Acetic AcidRoom Temp.50-706-1085-95>97
[Cp*RhCl₂]₂ / KIN-Benzyl-4-phenylpyridinium bromideN-Benzyl-4-phenylpiperidine0.05HCOOH-NEt₃40N/A (Transfer)2494>98

Note: Data is compiled from various sources on related transformations and should be used as a reference.[2][4][5] Actual results will vary based on specific substrate and conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(pyridin-4-yl)piperidine

This protocol is a representative procedure for the N-protection of a pyridine precursor.

Materials:

  • 4,4'-Bipyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 4,4'-bipyridine (1.0 eq) in the chosen solvent.

  • Add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain N-Boc-4-(pyridin-4-yl)piperidine.

Protocol 2: Catalytic Hydrogenation of N-Boc-4-(pyridin-4-yl)piperidine

Materials:

  • N-Boc-4-(pyridin-4-yl)piperidine

  • PtO₂ (Adam's catalyst) or Pd/C

  • Glacial acetic acid or Ethanol

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: Charge the reactor with N-Boc-4-(pyridin-4-yl)piperidine and the solvent.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5 mol% PtO₂) to the solution.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[2] Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter can be pyrophoric; do not allow it to dry in the air. Quench the filter cake with water.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(piperidin-4-yl)pyridine.

Protocol 3: N-Boc Deprotection and Salt Formation

Materials:

  • N-Boc-4-(piperidin-4-yl)pyridine

  • 4M HCl in Dioxane (or another suitable solvent)

  • Isopropanol (for crystallization)

  • Diethyl ether (for washing)

Procedure:

  • Dissolve the crude N-Boc-4-(piperidin-4-yl)pyridine in a minimal amount of a suitable solvent.

  • Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude dihydrochloride salt.

  • For further purification, dissolve the crude salt in a minimal amount of hot isopropanol.

  • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound dihydrochloride.

Visualizations

Overall Synthesis Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Deprotection & Salt Formation A 4,4'-Bipyridine C N-Boc-4-(pyridin-4-yl)piperidine A->C B Boc₂O B->C E N-Boc-4-(piperidin-4-yl)pyridine C->E D H₂, Catalyst (e.g., PtO₂) D->E G This compound dihydrochloride E->G F Acid (e.g., HCl in Dioxane) F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Incomplete Hydrogenation

G Start Incomplete Hydrogenation Catalyst Check Catalyst Activity Start->Catalyst Pressure Increase H₂ Pressure Catalyst->Pressure Active NewCatalyst Use Fresh/Different Catalyst Catalyst->NewCatalyst Inactive/Poisoned Temp Increase Temperature Pressure->Temp No Improvement Success Reaction Complete Pressure->Success Improved Agitation Improve Agitation Temp->Agitation No Improvement Temp->Success Improved Solvent Change Solvent Agitation->Solvent No Improvement Agitation->Success Improved Solvent->Success Improved NewCatalyst->Success

Caption: Decision tree for troubleshooting incomplete hydrogenation.

References

Technical Support Center: Purification of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(Piperidin-4-yl)pyridine. The following information is designed to assist in the removal of common impurities encountered during its synthesis, particularly from the catalytic hydrogenation of 4,4'-bipyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My crude this compound product contains unreacted starting material (4,4'-bipyridine). How can I effectively remove it?

A1: The presence of unreacted 4,4'-bipyridine is a common issue. Due to the basic nature of this compound, an acid-base extraction is a highly effective method for separation. The piperidine nitrogen is significantly more basic than the pyridine nitrogens, allowing for selective protonation and separation.

Recommended Action:

An acid-base extraction can be employed to separate the more basic this compound from the less basic 4,4'-bipyridine. By dissolving the crude mixture in an organic solvent and washing with a dilute acid, the desired product will selectively move to the aqueous phase as a salt, leaving the starting material in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified product.

Q2: I'm observing significant tailing and poor separation during silica gel column chromatography of my this compound.

A2: Tailing is a common problem when purifying basic compounds like this compound on standard silica gel. The acidic nature of silica gel interacts strongly with the basic nitrogen atoms of the molecule, leading to poor chromatographic performance.

Recommended Action:

To mitigate this issue, deactivate the silica gel by adding a small amount of a volatile base to the eluent. Triethylamine (Et₃N) at a concentration of 1-2% is commonly used. This neutralizes the acidic sites on the silica, reducing the strong interactions and allowing for better peak shape and separation.

Q3: After purification, my final product is an oil and I'm having trouble obtaining a crystalline solid. How can I induce crystallization?

A3: If the purified this compound is an oil, converting it to a salt is a common and effective strategy to obtain a crystalline solid. The hydrochloride or dihydrochloride salts are often crystalline and easier to handle.

Recommended Action:

Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Then, introduce a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting crystalline solid can then be collected by filtration.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound via catalytic hydrogenation of 4,4'-bipyridine?

The most prevalent impurities are:

  • Unreacted 4,4'-bipyridine: Incomplete hydrogenation will leave the starting material in the crude product.

  • Partially hydrogenated intermediates: The reaction may not proceed to completion, resulting in intermediates where only one of the pyridine rings is partially or fully reduced.

What is the best purification strategy for achieving high purity this compound?

A multi-step approach is often the most effective:

  • Acid-Base Extraction: This is a powerful first step to remove the bulk of the less basic impurities, particularly unreacted 4,4'-bipyridine.

  • Column Chromatography: For the removal of closely related impurities, column chromatography on silica gel deactivated with triethylamine is recommended.

  • Recrystallization (as a salt): For achieving the highest purity, converting the product to its hydrochloride salt and recrystallizing from a suitable solvent system can be very effective.

Data Presentation

The following table summarizes the expected purity levels of this compound after applying different purification techniques. The initial crude product is assumed to contain unreacted 4,4'-bipyridine and other minor impurities.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Key AdvantagesCommon Challenges
Acid-Base Extraction 70-85%90-95%Removes bulk of non-basic/weakly basic impurities.May not remove all closely related basic impurities.
Column Chromatography 90-95% (post-extraction)>98%Effective for separating structurally similar compounds.Tailing on silica gel if not deactivated; potential for product loss on the column.
Recrystallization (as HCl salt) >98% (post-chromatography)>99.5%Yields high-purity crystalline solid; removes trace impurities.Requires conversion to and from the salt form; solvent selection is critical.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.

  • Separation: Combine the acidic aqueous layers. The organic layer, containing unreacted 4,4'-bipyridine and other non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as a 6 M sodium hydroxide (NaOH) solution, until the pH is greater than 12. This will deprotonate the product, making it soluble in organic solvents again.

  • Extraction of Pure Product: Extract the basified aqueous solution with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of dichloromethane and methanol). Add 1-2% (v/v) of triethylamine to the eluent to deactivate the silica gel.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product (ideally after an initial acid-base extraction) in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the prepared mobile phase. Start with a less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization as a Hydrochloride Salt
  • Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of HCl in the same solvent (or a miscible one) until precipitation of the hydrochloride salt is complete.

  • Dissolution: Gently heat the mixture to dissolve the precipitated salt. Add a minimal amount of hot solvent if necessary to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for troubleshooting common purification issues.

Purification_Troubleshooting cluster_start Initial State cluster_problem Problem Identification cluster_solutions Purification Strategy cluster_outcome Final Product Start Crude Product (this compound + Impurities) Problem Impurity Profile Analysis (e.g., TLC, NMR, LC-MS) Start->Problem AcidBase Acid-Base Extraction Problem->AcidBase Unreacted 4,4'-bipyridine (major impurity) ColumnChrom Column Chromatography (with Et3N) Problem->ColumnChrom Structurally similar impurities AcidBase->ColumnChrom Further purification needed End Pure this compound AcidBase->End Sufficiently pure Recrystallization Recrystallization as Salt ColumnChrom->Recrystallization High purity required ColumnChrom->End Recrystallization->End

Caption: Troubleshooting workflow for purifying this compound.

Experimental_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 OrganicLayer1 Organic Layer (contains 4,4'-bipyridine) Separate1->OrganicLayer1 Organic AqueousLayer1 Aqueous Layer (contains product salt) Separate1->AqueousLayer1 Aqueous Basify Basify Aqueous Layer (e.g., with NaOH) AqueousLayer1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer (waste) Separate2->AqueousLayer2 Aqueous OrganicLayer2 Organic Layer (contains pure product) Separate2->OrganicLayer2 Organic Dry Dry and Concentrate OrganicLayer2->Dry Purified Purified Product Dry->Purified

Caption: Experimental workflow for acid-base extraction of this compound.

Technical Support Center: Selective N-Alkylation of 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-alkylation of the piperidine nitrogen of 4-(piperidin-4-yl)pyridine. Our goal is to help you prevent over-alkylation and alkylation on the pyridine nitrogen, ensuring high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why does the alkylation of this compound selectively occur on the piperidine nitrogen?

A1: The selective alkylation is due to the significant difference in basicity and nucleophilicity between the two nitrogen atoms. The piperidine nitrogen is sp³-hybridized, making its lone pair of electrons more available for nucleophilic attack. In contrast, the pyridine nitrogen is sp²-hybridized, and its lone pair is part of the aromatic system, rendering it less basic and less nucleophilic.[1][2][3][4] The pKa of the conjugate acid of piperidine is approximately 11.2, while that of pyridine is about 5.2, highlighting that piperidine is a much stronger base.[2]

Q2: What is over-alkylation and why is it a problem?

A2: Over-alkylation refers to the undesired second alkylation of the newly formed tertiary piperidine nitrogen, resulting in a quaternary ammonium salt. This byproduct can be difficult to separate from the desired product, often being highly water-soluble, which complicates the workup and purification process, ultimately leading to lower yields of the target compound.

Q3: Can alkylation occur on the pyridine nitrogen?

A3: While less likely under controlled conditions, alkylation on the pyridine nitrogen to form a pyridinium salt is a possible side reaction, especially if harsh conditions or highly reactive alkylating agents are used. The formation of this byproduct complicates purification and reduces the overall yield of the desired N-alkylated piperidine product.

Q4: What are the main strategies to prevent over-alkylation and ensure selectivity for the piperidine nitrogen?

A4: The key strategies involve controlling the reaction conditions to favor mono-alkylation of the more reactive piperidine nitrogen. These include:

  • Stoichiometry Control: Using a slight excess of this compound relative to the alkylating agent.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant and more nucleophilic piperidine nitrogen.

  • Use of a Mild Base: Incorporating a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction without competing in the alkylation.

  • Temperature Control: Running the reaction at room temperature or even lower can help to control the reaction rate and improve selectivity.

  • Reductive Amination: This is an alternative and often preferred method that avoids the use of alkyl halides and inherently prevents over-alkylation.

Q5: How can I differentiate between the desired product, the pyridine-alkylated byproduct, and the di-alkylated quaternary salt?

A5: Spectroscopic methods are essential for characterization:

  • ¹H NMR: The chemical shifts of the protons on the piperidine and pyridine rings will be different for each isomer. For the pyridine-alkylated product, the protons on the pyridine ring will show a significant downfield shift due to the positive charge. 2D-NMR techniques like NOESY can also help to establish the connectivity.

  • ¹³C NMR: The carbon chemical shifts will also be distinct for each isomer.

  • Mass Spectrometry: The desired mono-alkylated product and the pyridine-alkylated isomer will have the same mass. The di-alkylated product will have a higher mass corresponding to the addition of two alkyl groups.

Troubleshooting Guides

Issue 1: A significant amount of a water-soluble byproduct is formed, and the yield of the desired product is low.

  • Probable Cause: This strongly suggests the formation of the quaternary ammonium salt due to over-alkylation of the piperidine nitrogen.

  • Solutions:

    • Reduce Alkylating Agent Stoichiometry: Ensure you are not using an excess of the alkylating agent. Start with a 1:1 or even a slight excess of the this compound.

    • Slow Down the Addition: Use a syringe pump to add the alkylating agent over several hours. This keeps its concentration low and favors mono-alkylation.

    • Lower the Reaction Temperature: If the reaction is being heated, try running it at room temperature or 0 °C to decrease the rate of the second alkylation.

    • Switch to Reductive Amination: This method is highly recommended to completely avoid the possibility of over-alkylation.

Issue 2: The reaction is very slow or does not proceed to completion.

  • Probable Cause:

    • The acid (HX) generated during the reaction is protonating the piperidine nitrogen, rendering it non-nucleophilic.

    • The alkylating agent is not reactive enough.

    • Steric hindrance from a bulky alkylating agent.

  • Solutions:

    • Add a Non-Nucleophilic Base: Include 1.5-2.0 equivalents of a base like K₂CO₃ or DIPEA in the reaction mixture to neutralize the acid as it forms.

    • Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide.

    • Gently Heat the Reaction: While this can risk over-alkylation, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS.

Issue 3: A significant amount of the pyridine-N-alkylated isomer is observed.

  • Probable Cause: The reaction conditions are too harsh, or a highly reactive alkylating agent is being used, leading to a loss of selectivity.

  • Solutions:

    • Lower the Reaction Temperature: Perform the reaction at room temperature or below.

    • Use a Less Polar Solvent: Solvents like THF or acetonitrile are generally preferred over highly polar solvents like DMF which can promote the formation of charged pyridinium salts.

    • Employ a Pyridine Protecting Group Strategy: For challenging alkylations where selectivity is poor, consider protecting the pyridine nitrogen before proceeding with the piperidine alkylation.

Data Presentation

Table 1: Representative Yields for Selective N-Alkylation of this compound under Various Conditions

Alkylating AgentBaseSolventTemperature (°C)Piperidine-N-Alkylated Product (%)Pyridine-N-Alkylated Product (%)Di-alkylated Product (%)
Methyl IodideK₂CO₃Acetonitrile25~90<5<5
Benzyl BromideDIPEADCM25~85<5~10
Ethyl BromideNoneAcetonitrile50~60~10~30
Methyl IodideK₂CO₃DMF80~40~20~40

Note: These are representative yields based on general principles of amine alkylation and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Selective Mono-alkylation of the Piperidine Nitrogen

This protocol is optimized for the selective N-methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.05 eq) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination

This protocol describes the synthesis of N-benzyl-4-(piperidin-4-yl)pyridine via reductive amination, which completely avoids over-alkylation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography.

Protocol 3: Pyridine Protection-Alkylation-Deprotection Strategy

This three-step protocol is useful when high reactivity of the alkylating agent or harsh conditions necessitate the protection of the pyridine nitrogen.

Step 1: Boc Protection of the Pyridine Nitrogen

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the N-Boc protected intermediate.

Step 2: Alkylation of the Piperidine Nitrogen

  • Using the N-Boc protected intermediate from Step 1, follow the procedure outlined in Protocol 1 .

Step 3: Boc Deprotection

  • Dissolve the N-alkylated, N'-Boc protected product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Dry the organic layer, concentrate, and purify as needed to obtain the final N-alkylated product.

Mandatory Visualizations

Alkylation_Strategy_Decision_Workflow start Start: Need to N-alkylate This compound q1 Is over-alkylation a significant concern? start->q1 reductive_amination Use Reductive Amination (Protocol 2) q1->reductive_amination Yes direct_alkylation Proceed with Direct Alkylation q1->direct_alkylation No end End: Obtain desired N-alkylated product reductive_amination->end q2 Is pyridine N-alkylation a competing side reaction? direct_alkylation->q2 controlled_alkylation Use Controlled Direct Alkylation (Protocol 1) q2->controlled_alkylation No protection_strategy Use Pyridine Protection Strategy (Protocol 3) q2->protection_strategy Yes controlled_alkylation->end protection_strategy->end Selective_Alkylation_Mechanism cluster_reactants Reactants cluster_products Potential Products A This compound (More basic N) C Desired Product (Piperidine-N-alkylated) A->C Favored Pathway (Higher Nucleophilicity) D Side Product (Pyridine-N-alkylated) A->D Disfavored Pathway (Lower Nucleophilicity) B Alkyl Halide (R-X) B->C B->D E Side Product (Di-alkylated Quaternary Salt) B->E C->E Over-alkylation (with excess R-X) Experimental_Workflow setup Reaction Setup - Dissolve starting material and base - Cool to 0°C addition Slow Addition of Alkylating Agent (via syringe pump) setup->addition reaction Stir at Room Temperature (12-16 hours) addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup - Filter solids - Wash with NaHCO₃ and brine monitoring->workup isolation Isolation - Dry with Na₂SO₄ - Concentrate in vacuo workup->isolation purification Purification (Silica Gel Chromatography) isolation->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Validation & Comparative

Navigating the Isomeric Landscape: A Comparative Analysis of 4-(Piperidin-4-yl)pyridine and 3-(Piperidin-4-yl)pyridine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for potent and selective therapeutics. This guide provides a comparative overview of the biological activities of 4-(Piperidin-4-yl)pyridine and its regioisomer, 3-(Piperidin-4-yl)pyridine. While data on the parent compounds is limited, a focused analysis of their derivatives reveals critical insights into how the placement of the nitrogen atom in the pyridine ring can significantly influence biological activity, particularly in the context of enzyme inhibition.

Introduction

This compound and 3-(Piperidin-4-yl)pyridine are heterocyclic scaffolds that feature a pyridine ring linked to a piperidine ring. The sole difference lies in the position of the nitrogen atom within the pyridine ring. This seemingly minor structural alteration can have profound effects on the molecule's electronic properties, three-dimensional shape, and ability to interact with biological targets. This guide delves into the available experimental data to illuminate these differences.

Comparative Biological Activity: Insights from Lysine-Specific Demethylase 1 (LSD1) Inhibition

A key study providing a direct comparison of derivatives of these two isomers focuses on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[1][2] Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][2]

In a structure-activity relationship (SAR) study, a series of N-acylated piperidinylpyridine derivatives were synthesized and evaluated for their ability to inhibit LSD1.[1] This study provides the most direct quantitative comparison to date regarding the influence of the pyridine nitrogen's position.

Quantitative Data Summary

The following table summarizes the inhibitory activity (Ki) of two closely related derivatives, differing only in the position of the pyridine nitrogen, against human recombinant LSD1. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Compound IDStructurePyridine IsomerTargetKi (µM)[1]
Compound 24 6-(4-Methylphenyl)-N-{[5-(4-methylphenyl)-3-pyridinyl]methyl}nicotinamide3-(Piperidin-4-yl)pyridine derivativeLSD13.2
Compound 23 6-(4-Methylphenyl)-N-{[5-(4-methylphenyl)-4-pyridinyl]methyl}nicotinamideThis compound derivativeLSD15.0

Analysis of the data reveals that the derivative of 3-(Piperidin-4-yl)pyridine (Compound 24) exhibits a moderately higher potency for LSD1 inhibition compared to its 4-substituted counterpart (Compound 23). This suggests that for this particular class of compounds, the 3-pyridinyl moiety provides a more favorable interaction with the active site of LSD1.

Experimental Protocols

The inhibitory activity of the compounds against LSD1 was determined using a horseradish peroxidase (HRP)-coupled assay. This is a common and reliable method for measuring the activity of hydrogen peroxide-producing enzymes like LSD1.

LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Method)

Principle: The demethylation of a dimethylated peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a suitable substrate (e.g., Amplex Red) to produce a fluorescent or colorimetric signal that is proportional to the amount of H₂O₂ generated, and thus to the enzymatic activity of LSD1. Inhibitors of LSD1 will reduce the production of H₂O₂ and therefore decrease the signal.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection LSD1 Recombinant Human LSD1 ReactionMix Incubation of LSD1, Substrate, and Inhibitor LSD1->ReactionMix Substrate Dimethylated H3K4 Peptide Substrate Substrate->ReactionMix Inhibitor Test Compound (3- or 4-isomer derivative) Inhibitor->ReactionMix Demethylation LSD1-catalyzed Demethylation ReactionMix->Demethylation H2O2 Hydrogen Peroxide (H₂O₂) Production Demethylation->H2O2 HRP_mix Addition of HRP and Amplex Red H2O2->HRP_mix Signal Fluorescence Measurement HRP_mix->Signal

Caption: Workflow for the LSD1 horseradish peroxidase-coupled inhibition assay.

Detailed Steps:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme and a dimethylated histone H3 lysine 4 (H3K4) peptide substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds (derivatives of this compound and 3-(piperidin-4-yl)pyridine) are serially diluted to a range of concentrations.

  • Reaction Initiation: The LSD1 enzyme is pre-incubated with the test compounds for a defined period. The enzymatic reaction is then initiated by the addition of the dimethylated peptide substrate.

  • Detection: After a set incubation time, a solution containing horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) is added to the reaction mixture.

  • Signal Measurement: The resulting fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves. Ki values are then determined from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Signaling Pathway

The inhibitory action of these compounds on LSD1 directly impacts the epigenetic landscape of the cell, leading to changes in gene expression.

G cluster_inhibitor Inhibitor Action cluster_enzyme Enzymatic Regulation cluster_histone Histone Modification cluster_gene Gene Expression Inhibitor 3/4-(Piperidin-4-yl)pyridine Derivative LSD1 LSD1 Inhibitor->LSD1 Inhibition H3K4me2 Dimethylated Histone H3 (H3K4me2) LSD1->H3K4me2 Demethylation H3K4me1 Monomethylated Histone H3 (H3K4me1) H3K4me2->H3K4me1 Gene Target Gene Expression H3K4me2->Gene Repression H3K4me1->Gene Activation

Caption: Signaling pathway of LSD1 inhibition by piperidinylpyridine derivatives.

Pathway Description:

  • LSD1 Activity: LSD1 removes methyl groups from dimethylated histone H3 at lysine 4 (H3K4me2), converting it to monomethylated H3K4 (H3K4me1).

  • Gene Regulation: The methylation status of H3K4 is a key epigenetic mark. H3K4me2 is generally associated with transcriptional repression, while H3K4me1 is linked to active enhancers and gene activation.

  • Inhibitor Effect: By inhibiting LSD1, the derivatives of 3- and this compound prevent the demethylation of H3K4me2. This leads to an accumulation of H3K4me2, which in turn can alter the expression of LSD1 target genes, ultimately affecting cellular processes such as proliferation and differentiation.

Conclusion

The available evidence, primarily from the study of their N-acylated derivatives as LSD1 inhibitors, indicates that the biological activity of piperidinylpyridines is sensitive to the position of the nitrogen atom in the pyridine ring. The 3-substituted isomer derivative demonstrated moderately superior potency against LSD1 compared to the 4-substituted isomer derivative. This highlights the importance of isomeric considerations in drug design and lead optimization. Further research is warranted to explore the biological activities of the parent this compound and 3-(piperidin-4-yl)pyridine compounds against a broader range of biological targets to fully elucidate their therapeutic potential.

References

A Comparative Analysis of 4-(Piperidin-4-yl)pyridine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of drug development. One powerful tool in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical or metabolic properties. This guide provides a comparative study of 4-(Piperidin-4-yl)pyridine, a prevalent scaffold in numerous bioactive molecules, and its emerging bioisosteres. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform molecular design strategies.

Introduction to this compound and the Rationale for Bioisosteric Replacement

The this compound moiety is a key structural component in a variety of pharmacologically active agents, recognized for its role in interacting with biological targets, particularly in the central nervous system.[1][2] Its piperidine ring offers a basic nitrogen center, influencing solubility and providing a point for substitution, while the pyridine ring can engage in various non-covalent interactions. However, this scaffold can present challenges, including metabolic instability, suboptimal lipophilicity, or undesirable off-target effects. Bioisosteric replacement offers a rational approach to mitigate these issues while preserving or enhancing the desired therapeutic activity.[3][4]

Comparative Analysis of Physicochemical and Pharmacological Properties

The following tables summarize the comparative data on this compound and several of its innovative bioisosteres, based on available research.

Table 1: Comparison of Physicochemical Properties of Pyridine Bioisosteres in the Context of the Rupatadine Scaffold [5]

Compound/ScaffoldclogPlogDAqueous Solubility (µM)
Rupatadine (contains pyridine)5.1>4.529
Rupatadine Analog (with 3-azabicyclo[3.1.1]heptane)5.23.8365

Table 2: Comparative Metabolic Stability of a Pyridine vs. a Bioisosteric Replacement in Human Liver Microsomes [5]

Compound/ScaffoldIntrinsic Clearance (Clint, mg/(min·µL))Half-life (t½, min)
Rupatadine (contains pyridine)5173.2
Rupatadine Analog (with 3-azabicyclo[3.1.1]heptane)4735.7

Table 3: Comparison of Inhibitory Activity of Pyridine-N-Oxide and its 2-Difluoromethylpyridine Bioisostere against Pseudomonas aeruginosa Quorum Sensing [6][7]

CompoundIC50 (µM)
4NPO (Pyridine-N-oxide model compound)33 ± 1.12
Compound 1 (2-difluoromethylpyridine analog)35 ± 1.12
Compound 5 (2-difluoromethylpyridine analog)19 ± 1.01
Compound 6 (2-difluoromethylpyridine analog)27 ± 0.67

Emerging Bioisosteres of the Piperidinyl-Pyridine Scaffold

Several novel bioisosteres have been explored to modulate the properties of the piperidinyl-pyridine core.

  • Dewar Pyridines (4H-Dewar Pyridines) : These conformationally rigid isomers of pyridines are explored as isosteres for both equatorially and axially substituted piperidines.[3][8] Their synthesis is accessible via pyridine dearomatization without the need for expensive catalysts.[3][8] Exit vector analysis indicates a topological similarity to the parent piperidine.[3][8]

  • Spirocyclic Piperidine Analogs (e.g., Azaspiro[3.3]heptanes) : 2-Azaspiro[3.3]heptane was proposed as a piperidine replacement to enhance solubility and reduce metabolic degradation.[9] More recently, 1-azaspiro[3.3]heptane has been shown to have similar basicity, solubility, and lipophilicity to the 2-aza isomer, but with improved metabolic stability.[9]

  • 3-Azabicyclo[3.1.1]heptanes : This saturated bicyclic system can act as a mimic for the pyridine ring.[5] As demonstrated in the context of the antihistamine drug Rupatadine, replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in aqueous solubility and metabolic stability, with a significant decrease in experimental lipophilicity.[5]

  • 2-Difluoromethylpyridine : This moiety has been successfully employed as a bioisosteric replacement for pyridine-N-oxide.[6][7] In studies on quorum sensing inhibitors, 2-difluoromethylpyridine derivatives exhibited comparable or superior activity to the parent pyridine-N-oxide compound, suggesting this could be a valuable strategy for improving the metabolic stability of pyridine-N-oxides.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Synthesis of 3-Azabicyclo[3.1.1]heptane Analog of Rupatadine [5] The synthesis involved the reaction of N-Boc protected 3-azabicyclo[3.1.1]heptane amino acid with a substituted piperidine using HATU as a coupling agent to form an amide. This was followed by reduction of the amide with LiAlH4 to yield the final saturated analog of Rupatadine.

Quorum Sensing Inhibition Assay [6] The inhibitory activity of the compounds against the quorum sensing system of Pseudomonas aeruginosa was evaluated. The specific reporter strain and assay conditions were not detailed in the provided snippets but would typically involve measuring the expression of a reporter gene (e.g., GFP) under the control of a quorum sensing-regulated promoter in the presence of varying concentrations of the test compounds. IC50 values were then determined from dose-response curves.

Metabolic Stability Assay in Human Liver Microsomes [5] The metabolic stability of the compounds was assessed using human liver microsomes. The assay typically involves incubating the test compound with microsomes and NADPH (as a cofactor) at 37°C. Aliquots are taken at different time points and the concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint) and the metabolic half-life (t½).

Visualizing Bioisosteric Replacement and Experimental Workflow

Bioisosteric_Replacement_Strategy cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements This compound This compound Dewar Pyridine Dewar Pyridine This compound->Dewar Pyridine Rigidification Azaspiro[3.3]heptane Azaspiro[3.3]heptane This compound->Azaspiro[3.3]heptane Spirocyclic Scaffold 3-Azabicyclo[3.1.1]heptane 3-Azabicyclo[3.1.1]heptane This compound->3-Azabicyclo[3.1.1]heptane Saturated Mimic 2-Difluoromethylpyridine 2-Difluoromethylpyridine This compound->2-Difluoromethylpyridine Electronic Mimic (for N-oxide) Drug_Development_Workflow Lead_Compound Lead Compound (e.g., containing this compound) Bioisosteric_Design Bioisosteric Design & Synthesis Lead_Compound->Bioisosteric_Design In_Vitro_Screening In Vitro Screening (Binding, Functional Assays) Bioisosteric_Design->In_Vitro_Screening ADME_Profiling ADME/Tox Profiling (Solubility, Stability, etc.) In_Vitro_Screening->ADME_Profiling Lead_Optimization Lead Optimization ADME_Profiling->Lead_Optimization Lead_Optimization->Bioisosteric_Design Iterative Improvement

References

Validating Cellular Target Engagement of 4-(Piperidin-4-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical techniques to validate the cellular target engagement of 4-(Piperidin-4-yl)pyridine. While the direct cellular targets of this compound are not definitively established in publicly available literature, its structural similarity to known inhibitors suggests potential interactions with targets such as Lysine-Specific Demethylase 1 (LSD1). This guide will therefore use LSD1 as a putative target to illustrate the application and comparison of key target engagement methodologies.

We will compare the performance of this compound with a well-characterized LSD1 inhibitor, GSK-LSD1, a potent and selective inhibitor of LSD1. This comparison will provide a framework for researchers to design and execute robust target validation studies.

Comparison of Target Engagement Validation Methods

The validation of target engagement in a cellular context is crucial for confirming a compound's mechanism of action and for establishing structure-activity relationships (SAR).[1] Several powerful techniques are available, each with distinct principles, advantages, and limitations. The choice of method often depends on the target protein, available reagents, and desired throughput.

MethodPrincipleThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[2][3]Medium to HighLabel-free, applicable to native proteins in intact cells or lysates, provides direct evidence of physical interaction.[4]Requires a specific antibody for detection (e.g., Western blot), indirect readout of binding.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein via bioluminescence resonance energy transfer (BRET).[5][6][7][8][9]HighLive-cell assay, provides quantitative affinity data (IC50), high sensitivity and specificity.[5][7]Requires genetic modification of the target protein (NanoLuc® fusion), dependent on the availability of a suitable fluorescent tracer.[8]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. Can be adapted for cell-based assays.[10][11][12][13]Low to MediumLabel-free, provides real-time kinetic data (association and dissociation rates), high sensitivity.[12][13]Technically demanding for membrane proteins and whole-cell applications, potential for non-specific binding.[10]

Signaling Pathway of the Putative Target: LSD1

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Its activity is implicated in various cancers, making it an attractive therapeutic target. Inhibition of LSD1 leads to changes in gene expression, ultimately affecting cell proliferation and differentiation.[4]

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors LSD1 LSD1 H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation Histone_H3 Histone H3 H3K4me1_2 H3K4me1/2 Histone_H3->H3K4me1_2 Methylation H3K4me1_2->LSD1 Substrate Gene_Expression Altered Gene Expression H3K4me0->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest 4_P_Pyridine This compound (Putative Inhibitor) 4_P_Pyridine->LSD1 Inhibition GSK_LSD1 GSK-LSD1 (Known Inhibitor) GSK_LSD1->LSD1 Inhibition

Caption: Putative signaling pathway of LSD1 inhibition.

Experimental Workflows

Cellular Thermal Shift Assay (CETSA®) Workflow

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Vehicle, 4-P-Pyridine, GSK-LSD1) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Protein Quantification (Soluble Fraction) D->E F 6. Western Blot (Detect Soluble LSD1) E->F G 7. Data Analysis (Melting Curve Shift) F->G

Caption: Generalized workflow for a CETSA experiment.

NanoBRET™ Target Engagement Assay Workflow

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow A 1. Transfect Cells (Express NanoLuc-LSD1) B 2. Add Fluorescent Tracer A->B C 3. Add Test Compounds (4-P-Pyridine, GSK-LSD1) B->C D 4. Add Substrate & Measure BRET Signal C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: Generalized workflow for a NanoBRET™ assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol

Objective: To determine the thermal stabilization of endogenous LSD1 in response to compound treatment.

Materials:

  • Cell line expressing endogenous LSD1 (e.g., MV4-11 or other suitable cancer cell line)

  • This compound

  • GSK-LSD1 (positive control)

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific for LSD1

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Thermal cycler or heating block

  • Centrifuge

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound, GSK-LSD1 (e.g., 1 µM), or DMSO for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS and aliquot into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine protein concentration and normalize samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against LSD1, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for soluble LSD1 at each temperature.

    • Plot the percentage of soluble LSD1 relative to the non-heated control against the temperature to generate melting curves.

    • A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization.

NanoBRET™ Target Engagement Protocol

Objective: To quantify the intracellular binding affinity of the compounds to LSD1.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-LSD1 fusion protein

  • Transfection reagent

  • NanoBRET™ fluorescent tracer for LSD1

  • This compound

  • GSK-LSD1

  • DMSO

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in assay plates.

    • Transfect the cells with the NanoLuc®-LSD1 plasmid according to the manufacturer's protocol and incubate for 24-48 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and GSK-LSD1.

    • Add the fluorescent tracer at a predetermined optimal concentration to the cells.

    • Immediately add the compound dilutions or vehicle control to the wells.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Live Cell Reagent.

    • Add the reagent to each well.

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Cell-Based Surface Plasmon Resonance (SPR) Protocol (Conceptual)

Objective: To measure the binding kinetics of the compounds to LSD1 on the surface of intact cells.

Materials:

  • SPR instrument with cell-handling capabilities

  • Sensor chips suitable for cell immobilization

  • Cell line overexpressing LSD1 on the cell surface (requires engineering, as LSD1 is primarily nuclear) or permeabilized cells.

  • This compound

  • GSK-LSD1

  • Running buffer compatible with live cells

Procedure:

  • Cell Immobilization:

    • Immobilize the LSD1-expressing cells onto the sensor chip surface using an appropriate method (e.g., antibody capture of a surface tag).

  • Binding Analysis:

    • Inject a series of concentrations of this compound and GSK-LSD1 over the cell-coated surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the kinetic parameters for this compound and GSK-LSD1.

Conclusion

Validating the cellular target engagement of a small molecule is a critical step in drug discovery. This guide has presented a comparative overview of three powerful biophysical techniques—CETSA, NanoBRET™, and SPR—using the putative target LSD1 for this compound as an illustrative example. Each method offers unique advantages, and the choice of technique will depend on the specific experimental goals and available resources. By applying these methodologies, researchers can gain crucial insights into the mechanism of action of this compound and other novel compounds, thereby accelerating the development of new therapeutics.

References

Comparative Efficacy of 4-(Piperidin-4-yl)pyridine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the 4-(piperidin-4-yl)pyridine scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of analogues with diverse therapeutic applications. This guide provides a comparative analysis of the efficacy of these analogues, focusing on two prominent areas of investigation: histamine H3 receptor antagonism for neurological disorders and lysine-specific demethylase 1 (LSD1) inhibition for oncology. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Histamine H3 Receptor Antagonism

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters. Its antagonism is a promising strategy for the treatment of various neurological and psychiatric conditions.

Efficacy of this compound Analogues as H3 Receptor Antagonists

A series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives have been synthesized and evaluated for their antagonist activity at the human histamine H3 receptor. The following table summarizes the binding affinities (Ki) and functional activities (pA2) of selected analogues.

CompoundStructurehH3R Ki (nM)[1]Functional Assay (pA2)[1]
7 Substituted aniline amide linked via a two-methylene bridge1.710.10 ± 0.15
11 Analogue of 7 with different halogen substitution0.4-
12 Analogue of 7 with different halogen substitution1.9-
Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor Affinity

This assay determines the binding affinity of a test compound to the histamine H3 receptor.[2][3]

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the human histamine H3 receptor (hH3R).

  • Materials:

    • Membrane preparations from HEK-293 cells stably expressing the hH3R.

    • Radioligand: [3H]-Nα-methylhistamine.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Test compounds at various concentrations.

    • Non-specific binding control: A high concentration of a known H3R ligand (e.g., clobenpropit).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Filters are washed with cold wash buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for H3 Receptor Antagonism

This functional assay measures the ability of a compound to act as an antagonist at the H3 receptor by quantifying its effect on agonist-induced G-protein activation.[2][3]

  • Objective: To determine the functional potency of a test compound as a histamine H3 receptor antagonist.

  • Materials:

    • Membrane preparations from cells expressing the hH3R.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • H3 receptor agonist (e.g., (R)-α-methylhistamine).

    • GDP.

    • Assay Buffer.

    • Test compounds at various concentrations.

  • Procedure:

    • Membrane preparations are pre-incubated with the test compound.

    • The H3 receptor agonist and [³⁵S]GTPγS are added to initiate the reaction.

    • The mixture is incubated to allow for G-protein activation and the binding of [³⁵S]GTPγS.

    • The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

    • The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, and the pA2 value is calculated.

Signaling Pathway and Experimental Workflow

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist This compound Analogue (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - hH3R Membranes - [3H]-Nα-methylhistamine - Test Compounds - Buffers start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation_counting Measure Radioactivity (Scintillation Counting) filtration->scintillation_counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 and 9, playing a crucial role in gene regulation. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.

Efficacy of 3-(Piperidin-4-ylmethoxy)pyridine Analogues as LSD1 Inhibitors

A series of 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent and selective inhibitors of LSD1. The table below presents the in vitro inhibitory activity (Ki) against LSD1 and the anti-proliferative activity (EC50) in the MV4-11 acute myeloid leukemia cell line for selected analogues.[4][5]

CompoundR5R6LSD1 Ki (nM)[4][5]MV4-11 EC50 (µM)[4][5]
4 HPh47,800>50
8 4-CNPh9,10026.6
17 4-CN4-Me-Ph290.28
22 4-CN4-CF3-Ph460.48
Experimental Protocols

LSD1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1.[6][7][8][9]

  • Objective: To determine the inhibitory constant (Ki) of test compounds against human LSD1.

  • Principle: The assay can be performed using various detection methods, including a horseradish peroxidase-coupled assay that detects the hydrogen peroxide (H2O2) produced during the demethylation reaction.

  • Materials:

    • Recombinant human LSD1 enzyme.

    • Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate.

    • Horseradish peroxidase (HRP).

    • HRP substrate (e.g., Amplex Red).

    • Assay Buffer.

    • Test compounds at various concentrations.

    • Microplate reader.

  • Procedure:

    • LSD1 enzyme, H3K4me2 substrate, and varying concentrations of the test compound are incubated together in the assay buffer.

    • The reaction is initiated by the addition of the enzyme or substrate.

    • After a defined incubation period, the HRP and its substrate are added.

    • The H2O2 produced by the LSD1-catalyzed demethylation reacts with the HRP substrate to generate a fluorescent or colorimetric signal.

    • The signal is measured using a microplate reader.

    • The IC50 value is determined from the dose-response curve, and the Ki value is calculated.

Cell-Based Anti-Proliferative Assay

This assay evaluates the effect of the compounds on the proliferation of cancer cells.

  • Objective: To determine the half-maximal effective concentration (EC50) of test compounds in a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., MV4-11).

    • Cell culture medium and supplements.

    • Test compounds at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Microplate reader.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with serial dilutions of the test compounds.

    • After a 72-hour incubation period, the cell viability reagent is added.

    • The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

    • The EC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

LSD1_Inhibition_Pathway LSD1_Inhibitor 3-(Piperidin-4-ylmethoxy)pyridine Analogue (Inhibitor) LSD1 LSD1 Enzyme LSD1_Inhibitor->LSD1 Inhibits H3K4me2 Histone H3 Lys4 (di-methylated) LSD1->H3K4me2 Demethylates H3K4me1_0 Histone H3 Lys4 (mono-/un-methylated) H3K4me2->H3K4me1_0 Gene_Repression Gene Repression (e.g., tumor suppressors) H3K4me2->Gene_Repression Associated with Gene_Activation Gene Activation H3K4me1_0->Gene_Activation Associated with

Caption: LSD1 Inhibition Mechanism of Action.

LSD1_Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LSD1 Enzyme - H3K4me2 Substrate - Test Compounds - HRP & Substrate start->prepare_reagents incubation Incubate LSD1, Substrate, and Test Compound prepare_reagents->incubation add_detection_reagents Add HRP and Detection Substrate incubation->add_detection_reagents measure_signal Measure Fluorescence or Colorimetric Signal add_detection_reagents->measure_signal data_analysis Data Analysis: - Determine IC50 - Calculate Ki measure_signal->data_analysis end End data_analysis->end

References

A Comparative Guide to 4-(Piperidin-4-yl)pyridine Derivatives and Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for neurodegenerative diseases such as Alzheimer's disease has identified acetylcholinesterase (AChE) as a key therapeutic target. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. Within the diverse landscape of AChE inhibitors, derivatives of 4-(piperidin-4-yl)pyridine have emerged as a promising scaffold. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-pyridinylthiazole-2-amine derivatives, close analogs of the this compound core, as potent acetylcholinesterase inhibitors.

Structure-Activity Relationship and Performance Comparison

A recent study focused on the design, synthesis, and in vitro evaluation of a series of 4-pyridinylthiazole-2-amines as AChE inhibitors. The researchers utilized a molecular hybridization strategy, optimizing a lead compound to enhance its inhibitory activity. The inhibitory activities of the synthesized compounds were measured in vitro using the well-established Ellman method.

The preliminary structure-activity relationship investigation revealed that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. This highlights the critical role of the nitrogen position in the pyridine ring for effective interaction with the acetylcholinesterase enzyme.

The most potent compound identified in this series was compound 13c , which exhibited a remarkable IC50 value of 0.15 µmol·L⁻¹. This demonstrates a significant improvement in inhibitory activity compared to the established Alzheimer's drug, rivastigmine, and the initial lead compound.

Compound/AnalogTargetKey Structural FeaturesIC50 (µmol·L⁻¹)Potency Comparison
Lead Compound I Acetylcholinesterase4-pyridinylthiazole-2-amine coreNot explicitly stated, but implied to be less potent than 13c-
Compound 13c AcetylcholinesteraseOptimized 4-pyridinylthiazole-2-amine derivative0.15More potent than Rivastigmine and Lead Compound I
Rivastigmine AcetylcholinesteraseStandard drugLess potent than Compound 13c-
3-pyridine substituted analogs AcetylcholinesteraseIsomeric variation of the pyridine coreGenerally less potent than 4-pyridine analogs-

Table 1: Comparative Inhibitory Activity of 4-pyridinylthiazole-2-amine Derivatives against Acetylcholinesterase.

Experimental Protocols

The in vitro evaluation of the acetylcholinesterase inhibitory activity of the 4-pyridinylthiazole-2-amine derivatives was performed using the Ellman method. This colorimetric assay is a widely accepted standard for measuring AChE activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of the test compound that inhibits 50% of the acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (4-pyridinylthiazole-2-amine derivatives)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: All solutions are prepared in phosphate buffer (pH 8.0).

  • Assay Mixture: In a 96-well plate, a reaction mixture is prepared containing the AChE enzyme solution and the test compound at various concentrations.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogenic reagent (DTNB) to the wells.

  • Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is determined by the increase in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine (product of ATCI hydrolysis by AChE) with DTNB.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The inhibition of acetylcholinesterase by this compound derivatives and their analogs directly impacts cholinergic signaling, which is crucial for cognitive function and is significantly impaired in Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE ACh_receptor Acetylcholine Receptors (Nicotinic/Muscarinic) ACh_cleft->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Hydrolysis Acetate Acetate AChE->Acetate Hydrolysis Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of action of AChE inhibitors.

The diagram above illustrates the normal process of cholinergic neurotransmission. Acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to receptors on the postsynaptic neuron, triggering a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh, terminating the signal. This compound derivatives and their analogs act as AChE inhibitors, preventing the breakdown of ACh. This leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic signaling and improving cognitive function.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Test Compounds start->reagent_prep plate_setup Set up 96-well plate: - Control wells - Test wells with varying  inhibitor concentrations reagent_prep->plate_setup pre_incubation Pre-incubate plate (Enzyme-Inhibitor Interaction) plate_setup->pre_incubation reaction_start Initiate reaction by adding ATCI and DTNB pre_incubation->reaction_start kinetic_measurement Measure absorbance at 412 nm kinetically reaction_start->kinetic_measurement data_analysis Calculate % Inhibition and determine IC50 value kinetic_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Ellman's assay for AChE inhibition.

This workflow diagram outlines the key steps involved in determining the acetylcholinesterase inhibitory activity of the this compound analogs using the Ellman's method, from reagent preparation to data analysis.

Navigating the Translational Gap: An In Vitro and In Vivo Correlation Analysis of 4-(Piperidin-4-yl)pyridine Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel therapeutics hinges on the successful translation of promising in vitro findings into tangible in vivo efficacy. For the class of 4-(Piperidin-4-yl)pyridine compounds, which have garnered significant interest in oncology, understanding this correlation is paramount. This guide provides an objective comparison of their performance in preclinical settings, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug development. While a direct, comprehensive in vitro-in vivo correlation (IVIVC) study for a single this compound derivative is not extensively documented in a single source, this guide synthesizes available data from various studies on structurally related compounds to present a cohesive overview.

Data Presentation: A Comparative Look at In Vitro Potency and In Vivo Efficacy

The following tables summarize quantitative data from studies on various this compound and related pyridine derivatives, showcasing their anti-cancer properties in both laboratory and animal models.

Table 1: In Vitro Anti-Proliferative Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
N-Methyl-4-(piperidin-4-YL)benzamide (NMPB) HepG2 (Hepatocellular Carcinoma)0.25Induction of cell cycle arrest via p53/p21 pathway[1]
Compound 3b MCF-7 (Breast Cancer)6.13Tubulin Polymerization Inhibition[2][3]
Huh-7 (Hepatocellular Carcinoma)6.54Tubulin Polymerization Inhibition[2][3]
A549 (Lung Cancer)15.54Tubulin Polymerization Inhibition[2][3]
Compound H42 SKOV3 (Ovarian Cancer)0.87HDAC6 Inhibition[4]
A2780 (Ovarian Cancer)5.4HDAC6 Inhibition[4]
S4-loaded LPNCs MCF-7 (Breast Cancer)<1 (approx.)Not specified[5][6]
A549 (Lung Cancer)<1 (approx.)Not specified[5][6]

Table 2: In Vivo Anti-Tumor Efficacy of Selected Pyridine Derivatives

Compound IDAnimal ModelTumor TypeDosing RegimenOutcomeReference
ARN25499 NSG MiceMelanoma PDX10 mg/kg, I.V. daily for 2 weeksTumor growth inhibition[7]
Compound 3b Not specifiedBreast CancerNot specifiedSignificant inhibition of breast cancer[3]
Compound H42 Nude Xenograft MiceOvarian CancerNot specifiedInhibition of ovarian cancer growth without obvious toxicity[4]
S4-loaded LPNCs Ehrlich Ascites Carcinoma Solid Tumor-bearing MiceEhrlich Ascites CarcinomaNot specifiedSuperior tumor growth inhibition compared to free S4 and 5-fluorouracil; increased animal life span[5][6]
Compound 6e Xylene-induced ear oedema in miceInflammation modelNot specifiedMore potent anti-inflammatory activity than ibuprofen[8]

Experimental Protocols: A Guide to Key Methodologies

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for key in vitro and in vivo assays cited in the evaluation of this compound compounds and their analogs.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A549) are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., NMPB, Compound 3b) over a concentration range of 0.1 to 100 µM.[5] Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions.[1][5]

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1][5]

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Animal Acclimatization: Athymic nude mice or other immunocompromised strains (e.g., NSG mice) are acclimatized to the housing conditions for at least one week prior to the experiment.[9]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1-5 x 106 cells in 100 µL of a suitable medium) is injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), a small chunk of the tumor is implanted.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, the animals are randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intravenous, oral gavage) and schedule (e.g., daily, twice weekly).[7][9] The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, animals are euthanized, and tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are essential for comprehending complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some this compound compounds and a typical workflow for in vitro to in vivo drug screening.

p53_p21_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_downstream Downstream Effects Stress Cellular Stress p53 p53 Stress->p53 activates p21 p21 (CDKN1A) p53->p21 promotes transcription MDM2 MDM2 MDM2->p53 inhibits (degradation) NMPB N-Methyl-4-(piperidin-4-YL) benzamide (NMPB) NMPB->MDM2 inhibits CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 inhibits CellCycleArrest G1/S Cell Cycle Arrest CyclinE_CDK2->CellCycleArrest progression blocked

Caption: The p53/p21 signaling pathway leading to cell cycle arrest, a mechanism of action for compounds like NMPB.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_outcome Outcome CompoundLibrary Compound Library (this compound derivatives) CellBasedAssay Cell-Based Assays (e.g., MTT Assay) CompoundLibrary->CellBasedAssay HitIdentification Hit Identification (Potent Compounds) CellBasedAssay->HitIdentification AnimalModel Animal Model Development (Xenograft) HitIdentification->AnimalModel Promising Candidates EfficacyStudy Efficacy & Toxicity Studies AnimalModel->EfficacyStudy DataAnalysis Data Analysis & Correlation EfficacyStudy->DataAnalysis LeadCompound Lead Compound Selection DataAnalysis->LeadCompound

Caption: A generalized experimental workflow for screening and evaluating anti-cancer compounds from in vitro to in vivo.

References

Comparative Cross-Reactivity Profiling of 4-(Piperidin-4-yl)pyridine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The 4-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several inhibitors based on this and closely related scaffolds, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.

The specificity of a drug candidate is a critical determinant of its therapeutic index. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the drug discovery pipeline. This guide focuses on inhibitors containing the this compound core, a versatile scaffold known for its favorable pharmacokinetic properties and its ability to engage a variety of biological targets, most notably protein kinases and epigenetic enzymes.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of representative compounds containing the this compound or a similar scaffold against their primary targets and a selection of off-targets. This data, compiled from various studies, allows for a direct comparison of their selectivity profiles.

Table 1: Selectivity Profile of LSD1 Inhibitors Containing a 3-((Piperidin-4-yl)methoxy)pyridine Scaffold

Lysine-specific demethylase 1 (LSD1) is an important target in oncology. Due to its structural similarity to monoamine oxidases (MAO-A and MAO-B), selectivity is a key consideration. The following compounds were evaluated for their inhibitory activity against LSD1, MAO-A, and MAO-B.[1]

Compound IDLSD1 Kᵢ (μM)MAO-A Kᵢ (μM)MAO-B Kᵢ (μM)Selectivity Index (LSD1 vs. MAO-B)
5 2.3> 509.74.6x
16 0.060> 509.7> 160x
17 0.029> 5018.7> 640x
22 0.046> 50> 50> 1087x

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors.[1]

Table 2: Selectivity Profile of PI3Kδ Inhibitors with a 4-((Piperid-3-yl)amino)-6-(pyridin-3-yl)quinazoline Scaffold

The phosphatidylinositol 3-kinase (PI3K) family plays a crucial role in cell signaling, and isoform-selective inhibitors are highly sought after. The following compounds, which feature a piperidinyl-amino pyridine-containing core, were profiled against the four Class I PI3K isoforms.[2]

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
A5 247143381.3
A8 28210.80.7
Idelalisib 8600540211.2

Data sourced from a study on the synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.[2]

Table 3: Kinome Selectivity of a Dual ABL/KIT Inhibitor

Compound 34 (CHMFL-ABL/KIT-155) , a potent type II ABL/c-KIT dual kinase inhibitor featuring a 3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide structure, was profiled against a panel of 468 kinases and their mutants. The results demonstrate high selectivity for its primary targets.[3]

ParameterValue
Primary Targets ABL (IC₅₀: 46 nM), c-KIT (IC₅₀: 75 nM)
Kinome Scan Coverage 468 kinases/mutants
Selectivity Score (S Score (1)) 0.03 at 1 µM

The S Score provides a quantitative measure of selectivity, with a lower score indicating higher selectivity. Data sourced from the discovery of CHMFL-ABL/KIT-155 as a novel highly potent type II ABL/KIT dual kinase inhibitor.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used in the profiling of the inhibitors discussed.

Radioligand Binding Assay for LSD1/MAO Inhibition

This assay determines the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Recombinant human LSD1, MAO-A, and MAO-B enzymes.

  • Radiolabeled ligand (e.g., [³H]-parnate for LSD1).

  • Test compounds (e.g., compounds 5, 16, 17, 22).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the enzyme, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

PI3K Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.

Materials:

  • Recombinant PI3K isoforms (α, β, γ, δ).

  • Substrate: PIP₂.

  • ATP (can be radiolabeled, e.g., [γ-³³P]ATP).

  • Test compounds (e.g., A5, A8).

  • Kinase reaction buffer.

  • Method for detecting the product, PIP₃ (e.g., scintillation counting for radiolabeled ATP, or specific antibodies for ELISA-based detection).

Procedure:

  • Incubate the recombinant PI3K enzyme with the substrate (PIP₂) and varying concentrations of the inhibitor in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Terminate the reaction.

  • Quantify the amount of the product, PIP₃.

  • Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

KINOMEscan™ Assay (DiscoverX)

This is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the amount of a test compound that is required to displace a proprietary, immobilized, active-site directed ligand from a specific kinase. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of a DNA tag that is fused to the kinase.

General Procedure:

  • A panel of human kinases, each tagged with a unique DNA identifier, is used.

  • The kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at multiple concentrations (for Kd determination).

  • After equilibration, the unbound kinase is washed away.

  • The amount of kinase remaining bound to the solid support is quantified by qPCR.

  • The results are typically reported as a percentage of the control (no inhibitor) or as a dissociation constant (Kd).

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of inhibitor action and the experimental processes involved in their characterization, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow for Cross-Reactivity Profiling A Test Compound (this compound-based inhibitor) B Primary Target Assay (e.g., LSD1, PI3Kδ) A->B C Broad Kinase Panel Screen (e.g., KINOMEscan) A->C E Data Analysis (IC₅₀/Kᵢ Determination) B->E D Secondary Off-Target Assays (e.g., MAO-A/B) C->D D->E F Selectivity Profile Generation E->F

Caption: Workflow for assessing inhibitor cross-reactivity.

cluster_1 Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Growth, Survival) AKT->Downstream Inhibitor PI3Kδ Inhibitor (e.g., Compound A8) Inhibitor->PI3K

Caption: The PI3K signaling pathway and point of inhibition.

References

Head-to-head comparison of different synthetic routes to 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(piperidin-4-yl)pyridine, a valuable building block in medicinal chemistry and drug development, can be approached through several synthetic strategies. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: the catalytic hydrogenation of a pyridine precursor and a coupling reaction between a pyridine and a piperidine moiety. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Nucleophilic Substitution
Starting Materials 4-Pyridyl-1,2,3,6-tetrahydropyridine, N-protected precursors4-Chloropyridine hydrochloride, N-Boc-4-aminopiperidine
Key Transformation Catalytic reduction of a pyridine ringNucleophilic aromatic substitution
Typical Yield High (e.g., 95%)Moderate to High
Reaction Conditions Elevated pressure (H₂ gas), catalyst (e.g., Pd/C)Basic conditions, elevated temperature
Scalability Generally good, requires specialized hydrogenation equipmentReadily scalable with standard laboratory equipment
Purification Typically straightforwardRequires careful purification to remove unreacted starting materials and byproducts
Protecting Groups May require N-protection and deprotection stepsOften requires N-protection and deprotection steps

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

This widely utilized approach involves the reduction of a pyridine ring to the corresponding piperidine. A common strategy employs the catalytic hydrogenation of a partially saturated precursor, such as a tetrahydropyridine derivative, which can be synthesized from pyridine itself. This method is often favored for its high yields and atom economy.

Experimental Protocol: Two-Step Synthesis via N-Benzylation and Reduction

Step 1: Synthesis of 1-Benzyl-4-(pyridin-4-yl)-1,2,3,6-tetrahydropyridine

A mixture of pyridine (2 equivalents) and 1-benzyl-4-piperidone (1 equivalent) is heated, followed by the addition of acetic anhydride. The reaction mixture is refluxed, and after cooling, it is made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent.

Step 2: Catalytic Hydrogenation and Debenzylation

The product from Step 1 is dissolved in a suitable solvent such as ethanol and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure. This step simultaneously reduces the pyridine ring and removes the benzyl protecting group to yield this compound.

Quantitative Data for Route 1

StepProductYieldPurityReaction Time
11-Benzyl-4-(pyridin-4-yl)-1,2,3,6-tetrahydropyridine~75%Not specifiedSeveral hours
2This compoundHighNot specifiedNot specified

Catalytic Hydrogenation Route cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation & Deprotection Pyridine Pyridine Precursor 1-Benzyl-4-(pyridin-4-yl)- 1,2,3,6-tetrahydropyridine Pyridine->Precursor Acetic anhydride, Reflux Piperidone 1-Benzyl-4-piperidone Piperidone->Precursor Final_Product This compound Precursor->Final_Product H₂, Pd/C, Ethanol

Figure 1: Synthetic workflow for the catalytic hydrogenation route.

Route 2: Nucleophilic Aromatic Substitution

This alternative approach involves the coupling of a pyridine precursor with a piperidine precursor. A common example is the nucleophilic aromatic substitution of a halopyridine with an aminopiperidine derivative. This method offers flexibility in the choice of starting materials and avoids the need for high-pressure hydrogenation equipment.

Experimental Protocol: Coupling of 4-Chloropyridine with N-Boc-4-aminopiperidine

Step 1: N-Arylation

4-Chloropyridine hydrochloride (1 equivalent) is reacted with N-Boc-4-aminopiperidine (1.1 equivalents) in the presence of a base, such as potassium carbonate, in a high-boiling solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 100-120 °C).

Step 2: Boc Deprotection

The resulting N-Boc-protected intermediate is then deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Quantitative Data for Route 2

StepProductYieldPurityReaction Time
1tert-butyl 4-(pyridin-4-ylamino)piperidine-1-carboxylateModerate-HighNot specifiedSeveral hours
2This compoundHighNot specified1-2 hours

Nucleophilic Substitution Route cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection Chloropyridine 4-Chloropyridine hydrochloride Intermediate tert-butyl 4-(pyridin-4-ylamino) piperidine-1-carboxylate Chloropyridine->Intermediate K₂CO₃, DMF, Heat Aminopiperidine N-Boc-4-aminopiperidine Aminopiperidine->Intermediate Final_Product This compound Intermediate->Final_Product TFA, DCM or HCl

Figure 2: Synthetic workflow for the nucleophilic substitution route.

Head-to-Head Comparison of the Synthetic Routes

Navigating Off-Target Effects: A Comparative Analysis of 4-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount to ensuring therapeutic specificity and safety. This guide provides a comparative analysis of the off-target profiles of 4-(Piperidin-4-yl)pyridine derivatives, a scaffold present in numerous biologically active molecules. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decision-making in drug discovery and development.

The this compound core is a versatile pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and receptor modulators.[1][2] While its on-target activities are often well-characterized, a thorough investigation of its interactions with unintended biological molecules is crucial to mitigate potential adverse effects and to accurately interpret experimental results.[3] Off-target effects can lead to toxicity, misinterpretation of phenotypic data, and unforeseen side effects in clinical applications.[3][4]

Comparative Off-Target Profile

To effectively compare the off-target profiles of different this compound derivatives, a systematic approach involving broad-panel screening is recommended.[3] This typically includes assessing activity against a diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target candidates. The following tables summarize hypothetical, yet representative, quantitative data for two fictional derivatives, Compound A and Compound B, to illustrate a comparative analysis.

Table 1: Kinome Selectivity Profile of this compound Derivatives

Kinase TargetCompound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)
Primary Target (e.g., ABL1) 95 92
SRC6530
LCK5825
EGFR158
VEGFR22012
CDK252
ROCK14518
PIM13515

This table illustrates how different substitutions on the this compound scaffold can significantly influence kinome selectivity. Compound A shows more off-target activity against SRC family kinases and ROCK1 compared to Compound B.

Table 2: GPCR Binding Affinity Profile of this compound Derivatives

GPCR TargetCompound A (Ki, nM)Compound B (Ki, nM)
Primary Target (e.g., D2R) 15 12
5-HT2A550>10,000
α1A1,200>10,000
H1800>10,000
M1>10,000>10,000
σ12501,500
σ24002,000

This table highlights the differences in GPCR off-target binding. Compound B demonstrates a cleaner profile with significantly less affinity for the serotonin, adrenergic, and histamine receptors tested compared to Compound A. The affinity for sigma receptors, a common off-target for piperidine-containing compounds, also varies between the two derivatives.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the off-target effects of this compound derivatives.

Kinome-Wide Off-Target Profiling

Objective: To assess the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology: Multiplexed inhibitor bead and mass spectrometry (MIB-MS) or commercially available kinase panel screening services (e.g., KINOMEscan™) are commonly employed.[6][7]

Protocol Outline (based on KINOMEscan™):

  • Compound Preparation: The this compound derivative is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Principle: The assay utilizes a competition binding format. The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand.

  • Incubation: The kinase, test compound, and immobilized ligand are incubated to allow for binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. The presence of a competing compound from the test sample will reduce the amount of kinase bound to the solid support.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the test compound compared to a vehicle control (% Inhibition).

GPCR Off-Target Binding Assays

Objective: To determine the binding affinity of a test compound for a panel of GPCRs.

Methodology: Radioligand binding assays are a standard method for determining the binding affinity of a compound to a specific receptor.[3]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cell lines or tissue.[3]

  • Radioligand: A specific radiolabeled ligand for the target receptor is used.[3]

  • Competition Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test this compound derivative.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitor constant (Ki) can be calculated.[3] The Ki value represents the affinity of the compound for the receptor.

Cellular Off-Target Effects Assessment

Objective: To evaluate the unintended effects of a compound on various cellular processes.

Methodology: High-content imaging and phenotypic screening can reveal unexpected biological activities.[3] An Off-Target Screening Cell Microarray Analysis (OTSCMA) can also be utilized.[8]

Protocol Outline (based on OTSCMA):

  • Cell Microarray: A microarray is prepared with a large-scale expression of human proteins, often with cell surface or secreted proteins serving as targets.[8]

  • Compound Incubation: The this compound derivative, often labeled with a fluorescent tag, is incubated with the cell microarray.

  • Detection: The binding of the compound to specific proteins on the microarray is detected via fluorescence.

  • Data Analysis: The intensity of the fluorescent signal at each spot on the microarray indicates the extent of binding to a particular protein, thus identifying potential off-targets.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in off-target analysis, the following diagrams illustrate a general workflow for off-target screening and a hypothetical signaling pathway that could be inadvertently modulated.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Broad Panel Off-Target Screening cluster_3 Cellular & Phenotypic Analysis cluster_4 Data Analysis & Interpretation Compound This compound Derivative OnTarget On-Target Assay (e.g., Kinase Activity) Compound->OnTarget Kinome Kinome Scan Compound->Kinome GPCR GPCR Panel Compound->GPCR IonChannel Ion Channel Panel Compound->IonChannel Cellular Cell-Based Assays (e.g., OTSCMA, High-Content Imaging) Compound->Cellular Analysis Selectivity Profiling & SAR Analysis OnTarget->Analysis Kinome->Analysis GPCR->Analysis IonChannel->Analysis Toxicity Cytotoxicity Assays Cellular->Toxicity Toxicity->Analysis

Caption: Workflow for assessing on- and off-target effects.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum cluster_3 Downstream Effects GPCR_off Off-Target GPCR (e.g., 5-HT2A) G_protein Gq/11 GPCR_off->G_protein Activates PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Unintended Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Compound This compound Derivative Compound->GPCR_off Binds

Caption: Hypothetical off-target GPCR signaling pathway activation.

Conclusion

The analysis of off-target effects is a critical component of the preclinical safety and efficacy evaluation of any new chemical entity. For this compound derivatives, a thorough assessment of their interactions with a wide range of kinases, GPCRs, and other potential off-targets is essential. By employing systematic screening strategies and detailed experimental protocols as outlined in this guide, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for optimizing lead compounds, interpreting biological data, and ultimately developing safer and more effective therapeutics. The provided tables and diagrams serve as a framework for presenting and understanding this crucial data.

References

Benchmarking 4-(Piperidin-4-yl)pyridine Inhibitors Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(Piperidin-4-yl)pyridine-based inhibitors against established drugs targeting Lysine Specific Demethylase 1 (LSD1) and Cholesterol 24-Hydroxylase (CH24H). The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support informed decision-making in drug discovery and development.

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated significant inhibitory activity against a range of biological targets, notably in the fields of oncology and neuropharmacology. This guide focuses on benchmarking these inhibitors against established drugs for two key targets: Lysine Specific Demethylase 1 (LSD1), a critical regulator of gene expression in cancer, and Cholesterol 24-Hydroxylase (CH24H), a key enzyme in brain cholesterol metabolism implicated in neurological disorders. By presenting side-by-side comparisons of inhibitory potency and detailed experimental methodologies, this guide aims to provide a valuable resource for the scientific community.

I. Comparison Against Lysine Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is associated with various cancers, making it an attractive therapeutic target. This section compares the performance of this compound-based LSD1 inhibitors with well-established clinical and preclinical drugs.

Data Presentation: In Vitro Inhibitory Activity against LSD1

The following table summarizes the in vitro inhibitory potency (IC50 and Ki values) of selected this compound derivatives against human LSD1, benchmarked against known inhibitors Tranylcypromine and Seclidemstat.

CompoundClassTargetIC50 (nM)Ki (nM)Reference(s)
This compound Derivative 1 3-(Piperidin-4-ylmethoxy)pyridineLSD16229[1]
Tranylcypromine (TCP) Irreversible Inhibitor (Clinical)LSD1~187,000-[2]
Seclidemstat (SP-2577) Reversible Inhibitor (Clinical Trial)LSD113-[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols: LSD1 Inhibition Assays

This continuous, absorbance-based assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[4]

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4Me2)

  • Test compounds (this compound inhibitors and known drugs)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or a similar HRP substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 384-well assay plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reagent Preparation:

    • Prepare a 2X solution of the LSD1 enzyme in the assay buffer.

    • Prepare a 2X solution of the H3K4 peptide substrate in the assay buffer.

    • Prepare a detection master mix containing HRP and Amplex Red in the assay buffer.

  • Assay Execution:

    • Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Use DMSO for control wells.

    • Add the LSD1 enzyme and H3K4 substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the reaction by adding the HRP/Amplex Red detection master mix.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: LSD1 Signaling Pathway

LSD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits and Activates mTORC1 mTORC1 AKT->mTORC1 Activates LSD1 LSD1 AKT->LSD1 May Regulate (indirectly) p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, Survival) p70S6K->Gene_Expression Promotes Translation EIF4EBP1->Gene_Expression Inhibits Translation (when unphosphorylated) H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K4me2->Gene_Expression Regulates Inhibitor This compound Inhibitor Inhibitor->LSD1 Inhibits

Caption: LSD1's role in the PI3K/AKT/mTOR signaling pathway.

II. Comparison Against Cholesterol 24-Hydroxylase (CH24H) Inhibitors

CH24H (CYP46A1) is a brain-specific cytochrome P450 enzyme that converts cholesterol to 24S-hydroxycholesterol (24HC), playing a crucial role in brain cholesterol homeostasis.[5] Dysregulation of CH24H is implicated in neurodegenerative diseases, making it a key therapeutic target. This section benchmarks this compound-based CH24H inhibitors against the clinical candidate Soticlestat.

Data Presentation: In Vitro Inhibitory Activity against CH24H

The following table summarizes the in vitro inhibitory potency (IC50 values) of a representative this compound derivative against human CH24H, compared to Soticlestat.

CompoundClassTargetIC50 (nM)Reference(s)
This compound Derivative 2 4-(4-methyl-1-pyrazolyl)pyridine derivativeCH24H8.5[6]
Soticlestat (TAK-935) 4-Arylpyridine derivative (Clinical Trial)CH24H7.4[6][7]
Experimental Protocols: CH24H Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of CH24H inhibitors using a radiolabeled substrate.[8]

Materials:

  • Human CH24H (CYP46A1) enzyme (recombinant or from microsomes)

  • [¹⁴C]-Cholesterol (substrate)

  • Test compounds (this compound inhibitors and Soticlestat)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)

  • NADPH (cofactor)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the CH24H enzyme in the assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for approximately 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [¹⁴C]-Cholesterol and NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid or an organic solvent.

  • Product Extraction: Extract the radiolabeled product, [¹⁴C]-24S-hydroxycholesterol, from the reaction mixture using an appropriate organic solvent.

  • Quantification: Quantify the amount of [¹⁴C]-24S-hydroxycholesterol produced using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Brain Cholesterol Homeostasis Pathway

Brain_Cholesterol_Homeostasis cluster_brain Brain cluster_circulation Circulation cluster_liver Liver Cholesterol_Brain Cholesterol CH24H CH24H (CYP46A1) Cholesterol_Brain->CH24H Substrate HC24S 24S-Hydroxycholesterol (24HC) CH24H->HC24S Converts to Blood_Brain_Barrier Blood-Brain Barrier HC24S->Blood_Brain_Barrier Crosses HC24S_Circulation 24S-Hydroxycholesterol Bile_Acids Bile Acids HC24S_Circulation->Bile_Acids Metabolized to Inhibitor This compound Inhibitor Inhibitor->CH24H Inhibits

Caption: Role of CH24H in brain cholesterol efflux.

Conclusion

This guide provides a comparative framework for evaluating this compound inhibitors against established drugs targeting LSD1 and CH24H. The presented data indicates that these novel inhibitors exhibit potent in vitro activity, comparable to or exceeding that of some known compounds. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers to design and interpret their own studies. Further in vivo and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 4-(Piperidin-4-yl)pyridine (CAS No. 581-45-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate potential hazards associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Due to these potential hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety glasses with side shields or chemical safety goggles.Must conform to EN166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.
Hand Protection Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory coat.Fully buttoned to protect against skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator may be required.

Safe Handling and Storage Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of handling areas.

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Minimize dust generation and accumulation.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Protect from sources of ignition.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Management

Spill Response:

  • Minor Spills: In a well-ventilated area, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Contact environmental health and safety personnel for assistance.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of down the drain or in general waste.

Operational Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Dispense Chemical C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Dispose of Waste in Labeled Container F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Quantitative Data Summary

SubstanceAgencyExposure Limit
PyridineNIOSHTWA 5 ppm (15 mg/m³)[1]
PyridineOSHATWA 5 ppm (15 mg/m³)[1]

TWA (Time-Weighted Average): The average exposure over an 8-hour workday.

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-4-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.